Product packaging for H-Gln-Gln-OH(Cat. No.:CAS No. 54419-93-1)

H-Gln-Gln-OH

货号: B1336548
CAS 编号: 54419-93-1
分子量: 274.27 g/mol
InChI 键: LOJYQMFIIJVETK-WDSKDSINSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Significance of Dipeptides in Fundamental Peptide Chemistry and Biochemistry

Dipeptides serve as essential building blocks for proteins and are involved in a multitude of physiological processes. numberanalytics.com They can exhibit distinct biological activities and are crucial for understanding protein structure and function. numberanalytics.combachem.com The formation of the peptide bond through a dehydration reaction is a cornerstone of biochemistry, and dipeptides provide the most basic example of this critical linkage. numberanalytics.combachem.com

Furthermore, dipeptides possess physical and chemical properties, such as solubility and stability, that can differ significantly from their constituent amino acids. wikipedia.org For instance, the dipeptide Ala-Gln exhibits a much higher water solubility than glutamine alone. wikipedia.org This enhanced solubility and stability are exploited in various applications, including nutritional science. wikipedia.orgresearchgate.net

L-Glutaminyl-L-glutamine (H-Gln-Gln-OH) as a Model System for Peptide Studies

L-Glutaminyl-L-glutamine (this compound) is a dipeptide composed of two L-glutamine residues. ontosight.ai Glutamine itself is a conditionally essential amino acid with diverse roles in cellular metabolism, immune function, and as a nitrogen donor for many anabolic processes. ymdb.canih.govnih.gov The dipeptide this compound is of particular interest to researchers due to the presence of the amide group in the side chain of glutamine, which can participate in hydrogen bonding and is susceptible to deamidation. vulcanchem.comchembk.com This makes it an excellent model for studying peptide degradation and stability.

The structure of this compound, with its two glutamine units, allows for investigations into intramolecular interactions and their influence on the peptide's conformation and reactivity. vulcanchem.com Its synthesis, typically achieved through methods like solid-phase peptide synthesis (SPPS), provides a practical platform for refining and optimizing peptide synthesis protocols. researchgate.netvulcanchem.com

Current Research Landscape and Key Academic Imperatives for this compound Investigations

Current research on this compound and related glutamine-containing peptides is multifaceted. A significant area of investigation revolves around its stability, particularly its degradation via deamidation to form γ-glutamyl derivatives. vulcanchem.com Understanding the kinetics and mechanisms of this process under various conditions, such as pH and temperature, is a key academic imperative. vulcanchem.com

Furthermore, the potential for this compound and its derivatives to act as drug carriers is an active area of research. medchemexpress.com The hydrophilic nature of the peptide can be exploited to improve the solubility and biocompatibility of conjugated drugs. medchemexpress.com

Another critical research direction involves studying the interactions of this compound with biological membranes. While hydrophobicity is a factor, it alone does not predict the binding of peptides to membranes, making dipeptides like this compound valuable for dissecting the complex factors that govern these interactions. nih.gov The enzymatic synthesis and modification of glutamine-containing peptides also remain an area of active investigation.

Interactive Data Table: Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolecular Weight ( g/mol )Water SolubilityKey Characteristics
L-Glutaminyl-L-glutamine (this compound)C10H17N3O6244.26SolubleDipeptide composed of two glutamine residues. ontosight.ai
L-Glutamine (H-Gln-OH)C5H10N2O3146.1441.3 mg/mL at 25°C ymdb.caecmdb.caA conditionally essential amino acid. nih.govebi.ac.uk
Glycyl-L-glutaminyl-L-glutamine (Gly-Gln-Gln)C12H21N5O6331.33154 g/L at 20°C vulcanchem.comOligopeptide with an N-terminal glycine. vulcanchem.com
N-acetyl-L-glutaminyl-L-glutamineC12H19N4O6-315.30-Acetylated dipeptide. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H18N4O5 B1336548 H-Gln-Gln-OH CAS No. 54419-93-1

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-5-amino-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O5/c11-5(1-3-7(12)15)9(17)14-6(10(18)19)2-4-8(13)16/h5-6H,1-4,11H2,(H2,12,15)(H2,13,16)(H,14,17)(H,18,19)/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOJYQMFIIJVETK-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)C(C(=O)NC(CCC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001313028
Record name L-Glutaminyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Glutaminylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

54419-93-1
Record name L-Glutaminyl-L-glutamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54419-93-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Glutaminyl-L-glutamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001313028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glutaminylglutamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028795
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthetic Methodologies and Chemical Derivatizations of H Gln Gln Oh

Strategies for H-Gln-Gln-OH Synthesis

The creation of the peptide bond between two glutamine residues to form this compound can be accomplished through several distinct methodologies, each with its own set of protocols and advantages. The principal approaches include solid-phase peptide synthesis (SPPS), liquid-phase (or solution-phase) synthesis, and chemoenzymatic methods.

Solid-Phase Peptide Synthesis (SPPS) Approaches

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and a primary method for assembling peptides like this compound. nih.gov This technique involves building the peptide chain sequentially while one end is covalently attached to an insoluble polymer resin. researchgate.net This approach simplifies the purification process, as excess reagents and by-products are removed by simple filtration and washing. nih.govresearchgate.net

The synthesis of this compound via SPPS, typically following the Fmoc/tBu strategy, proceeds through a series of cycles. The process begins with the attachment of the first N-α-Fmoc protected glutamine residue to a suitable resin, such as a 2-chlorotrityl chloride resin, which is designed for the synthesis of peptides with a free C-terminal carboxylic acid. uci.edu Each subsequent cycle involves two key steps: the removal of the temporary N-α-Fmoc protecting group with a weak base (commonly a piperidine (B6355638) solution in DMF) and the coupling of the next N-α-Fmoc protected amino acid. nih.gov

For the synthesis of this compound, the following steps are typical:

Resin Loading: The first amino acid, Fmoc-Gln(Trt)-OH, is attached to the 2-chlorotrityl chloride resin. The side-chain trityl (Trt) group is crucial for preventing side reactions and improving solubility. peptide.com

Fmoc Deprotection: The resin is treated with a 20% piperidine solution in dimethylformamide (DMF) to remove the Fmoc group from the first glutamine residue, exposing a free amine. nih.gov

Coupling: The second amino acid, also Fmoc-Gln(Trt)-OH, is activated and coupled to the free amine of the resin-bound glutamine. Activation is achieved using coupling reagents such as a mixture of diisopropylcarbodiimide (DIC) and OxymaPure, or with uronium-based reagents like HATU in the presence of a non-nucleophilic base like diisopropylethylamine (DIEA). nih.gov

Final Deprotection and Cleavage: After the dipeptide is assembled, the terminal Fmoc group is removed. The peptide is then cleaved from the resin, and the side-chain Trt protecting groups are simultaneously removed using a strong acid cocktail, typically containing trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. uci.edunih.gov

A significant challenge in synthesizing glutamine-containing peptides is the poor solubility of the unprotected Fmoc-Gln-OH derivative in standard organic solvents, which can lead to incomplete coupling. google.com The use of a side-chain protecting group like Trityl is therefore highly preferred. peptide.com

Table 1: Overview of a Typical SPPS Cycle (Fmoc Strategy) for this compound Synthesis
StepProcedureReagentsPurpose
1. LoadingCovalent attachment of the first amino acid to the resin.Fmoc-Gln(Trt)-OH, 2-chlorotrityl resin, DIEAAnchors the C-terminal residue to the solid support.
2. WashingResin is washed to remove excess reagents.DMF, Dichloromethane (DCM)Purification of the resin-bound amino acid.
3. DeprotectionRemoval of the N-terminal Fmoc group.20% Piperidine in DMFExposes the α-amino group for the next coupling step.
4. CouplingActivation and coupling of the next amino acid.Fmoc-Gln(Trt)-OH, DIC/OxymaPure or HATU/DIEAForms the peptide bond.
5. Final CleavagePeptide is cleaved from the resin and side-chain groups are removed.TFA/TIS/H₂O (e.g., 95:2.5:2.5)Releases the final, unprotected dipeptide.

Liquid-Phase Synthesis Protocols

Liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, predates SPPS and remains a valuable method, particularly for the large-scale production of short peptides like this compound. In this approach, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step.

A common strategy involves the coupling of an N-terminally protected glutamine with a C-terminally protected glutamine. For example, Z-Gln-OH (N-benzyloxycarbonyl-L-glutamine) can be activated and reacted with a glutamine methyl ester (H-Gln-OMe). google.com The activation of the carboxylic acid is typically achieved using a condensing agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form an active ester, such as an N-hydroxysuccinimide (NHS) ester, which then reacts with the amino group of the second glutamine derivative. google.com

The synthesis proceeds through the following general steps:

Protection: The α-amino group of the first glutamine is protected (e.g., with a Z group), and the C-terminal carboxylic acid of the second glutamine is protected (e.g., as a methyl ester).

Coupling: The protected residues are coupled in a suitable solvent (e.g., dioxane, DMF) using a coupling agent.

Purification: The resulting protected dipeptide is purified, often through crystallization or chromatography.

Deprotection: The protecting groups are removed. The Z group can be removed by hydrogenolysis, and the methyl ester can be saponified to yield the final this compound dipeptide. google.com

This method requires more complex purification steps compared to SPPS but can be more cost-effective for large-scale synthesis.

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis leverages the high specificity of enzymes to catalyze peptide bond formation under mild conditions, often in aqueous environments. This approach can minimize the need for extensive protecting group chemistry and reduce the risk of racemization.

For the synthesis of glutamine-containing peptides, enzymes such as glutaminase (B10826351) have shown utility. nih.gov Certain microbial L-glutaminases exhibit γ-glutamyl transferase activity, enabling them to transfer a γ-glutamyl moiety from a donor like glutamine to an acceptor amino acid or peptide. nih.gov While this is highly effective for forming γ-glutamyl linkages, related enzymatic systems can be engineered or selected for the formation of standard α-peptide bonds.

The enzymatic synthesis of this compound would involve glutamine synthetase or a similar ligase. wikipedia.orglibretexts.org Glutamine synthetase naturally catalyzes the ATP-dependent condensation of glutamate (B1630785) with ammonia (B1221849) to form glutamine. wikipedia.org In a synthetic context, an enzyme could catalyze the condensation of a glutamic acid derivative with a glutamine molecule. The reaction conditions, including pH, temperature, and substrate concentrations, must be precisely controlled to favor the synthesis reaction over hydrolysis. nih.gov For instance, research on the synthesis of γ-glutamyl-tryptophan using glutaminase identified optimal conditions at a pH of 10 and a temperature of 37°C. nih.gov

Advanced Protecting Group Chemistry for Glutamine Residues

The side chain of glutamine contains a primary amide that is susceptible to undesirable side reactions during peptide synthesis. Therefore, the use of a suitable protecting group for this functionality is often essential for a successful synthesis.

Trityl Group (Trt) Utilization in Glutamine Side Chain Protection

The trityl (Trt) group is the most widely used protecting group for the side-chain amide of glutamine in Fmoc-based SPPS. peptide.com The use of Fmoc-Gln(Trt)-OH offers several significant advantages over the unprotected version.

Firstly, it dramatically improves the solubility of the amino acid derivative in organic solvents like DMF. peptide.com Unprotected Fmoc-Gln-OH has very low solubility, which complicates handling and can lead to inefficient coupling reactions. google.com Secondly, the Trt group effectively prevents the dehydration of the side-chain amide to a nitrile, a side reaction that can occur during the carbodiimide-mediated activation of the carboxylic acid. Thirdly, it reduces the risk of pyroglutamate (B8496135) formation, an intramolecular cyclization reaction.

The Trt group is stable under the basic conditions required for Fmoc group removal (e.g., piperidine treatment) but is labile to the strong acidic conditions of the final cleavage step (e.g., TFA), ensuring its clean removal at the end of the synthesis. peptide.comnih.govgoogle.com

Table 2: Comparison of Unprotected vs. Trt-Protected Fmoc-Gln-OH
PropertyFmoc-Gln-OHFmoc-Gln(Trt)-OH
Solubility in DMFVery low, complicates dissolution and coupling. google.comHigh, comparable to other standard Fmoc-amino acids. peptide.com
Risk of DehydrationPresent during activation, can form nitrile byproduct.Prevented by steric hindrance of the Trt group.
Cleavage ConditionsN/ARemoved by TFA during final cleavage from resin. peptide.com
StabilityN/AStable to piperidine used for Fmoc deprotection. nih.gov

Assessment of Other Protective Strategies for Amide Functionalities

While the Trt group is highly effective, other protecting groups have been developed for the glutamine side chain to address specific synthetic challenges.

Xanthyl (Xan): This group is commonly employed in Boc-based SPPS. It provides good protection against side reactions but is less soluble than Trt-protected derivatives, which can sometimes cause issues in automated synthesizers. peptide.com

Dimethoxybenzhydryl (Mbh): The Mbh group has been used for side-chain protection, but it generally provides poor yields and requires relatively harsh acidic conditions for its complete removal, which can be detrimental to sensitive peptides. google.comgoogleapis.com

Trialkoxybenzyl (Taob) Groups: Groups such as 2,4,6-trimethoxybenzyl (Tmob) offer excellent properties. Fmoc-Gln(Tmob)-OH exhibits good solubility in organic solvents and is highly stable in solution. The Tmob group is very acid-labile and can be cleaved rapidly with 95% TFA, making it highly compatible with modern SPPS protocols. google.comgoogleapis.com

Methyl-Substituted Trityl Groups: Derivatives of the trityl group, such as 4-methyltrityl (Mtt) and 4,4'-dimethyltrityl, have also been developed. These groups exhibit different acid lability compared to the standard Trt group, allowing for more nuanced deprotection strategies. Generally, methyl substitution increases the rate of acid-catalyzed cleavage. google.com

Derivatization Techniques for this compound in Mechanistic Studies

Derivatization of the dipeptide this compound is a critical strategy in mechanistic studies, enabling researchers to trace its metabolic fate, characterize its interactions with biological systems, and probe its role in various biochemical pathways. These chemical modifications introduce specific tags or labels that can be detected by various analytical techniques, providing invaluable insights into the molecule's function and mechanism of action.

Covalent Labelling for Spectroscopic and Biophysical Probes

Covalent labeling involves the attachment of a chemical reporter group, such as a fluorescent dye or a biophysical probe, to the this compound molecule. nih.gov This technique allows for the visualization and tracking of the dipeptide in biological systems, as well as the characterization of its binding interactions and localization. sb-peptide.com The choice of the labeling reagent and the site of attachment on the dipeptide are critical for ensuring that the modification does not significantly perturb the molecule's biological activity.

For this compound, covalent labeling can be directed towards several functional groups: the N-terminal alpha-amino group, the C-terminal carboxylic acid group, or the side-chain amide groups of the glutamine residues. Amine-reactive fluorescent dyes, such as fluorescein (B123965) isothiocyanate (FITC) or succinimidyl esters of other fluorophores, can be used to label the N-terminus. sb-peptide.comresearchgate.net Carboxylic acid-reactive reagents can target the C-terminus. researchgate.net While direct labeling of the glutamine side-chain amide is less common, derivatization of glutamine residues to introduce more reactive functional groups is a potential strategy.

The attachment of a fluorescent probe to this compound enables its detection by fluorescence microscopy, flow cytometry, and other fluorescence-based techniques. sb-peptide.com This allows for real-time visualization of the dipeptide's uptake, transport, and subcellular localization within living cells. Furthermore, fluorescently labeled this compound can be used in biophysical assays, such as fluorescence resonance energy transfer (FRET), to study its interactions with binding partners. sb-peptide.com

Covalent labeling is a versatile tool for studying the structure and function of proteins and peptides. nih.gov By comparing the reactivity of amino acid side chains to a labeling reagent under different conditions, researchers can gain insights into changes in protein conformation and ligand binding. nih.gov While this approach is more commonly applied to larger proteins, the principles can be adapted to study the interactions of small peptides like this compound.

Table 2: Covalent Labelling Strategies for this compound for Spectroscopic and Biophysical Studies

Target Functional GroupLabeling Reagent ClassExample ProbeSpectroscopic/Biophysical Application
N-terminal α-amino groupIsothiocyanates, NHS estersFluorescein isothiocyanate (FITC), Tetramethylrhodamine (TAMRA)Fluorescence microscopy for cellular uptake and localization studies. sb-peptide.com
C-terminal carboxyl groupCarbodiimides with a nucleophileEDC with a fluorescent amineProbing interactions where the C-terminus is involved in binding.
Side-chain amide of GlnEnzymatic modification followed by chemical labelingTransglutaminase-mediated incorporation of a labeled amineSite-specific labeling to create probes for studying interactions involving the glutamine side chain.
Non-specific labelingHydroxyl radicalsGenerated via radiolysisFootprinting to identify regions of the dipeptide involved in binding to a larger molecule.

Structural Elucidation and Advanced Characterization of H Gln Gln Oh

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of molecules in solution. It provides detailed information about the atomic-level conformation and dynamics of peptides like H-Gln-Gln-OH.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy is fundamental in determining the primary structure and conformation of peptides. By analyzing the chemical shifts and coupling constants of the hydrogen nuclei, researchers can deduce the local environment of each proton. For this compound, the ¹H NMR spectrum reveals distinct signals for the alpha-protons (α-CH), beta-protons (β-CH₂), and gamma-protons (γ-CH₂) of each glutamine residue, as well as the amide and amine protons.

The chemical shift of the glutamyl α-CH proton is a key indicator for distinguishing between α- and γ-linkages in glutamyl dipeptides. tandfonline.com In α-glutamyl dipeptides, the α-CH proton signal appears at a lower field (downfield) compared to that in γ-glutamyl dipeptides. tandfonline.com This principle is instrumental in confirming the α-linkage within the this compound structure.

¹H NMR Chemical Shifts (δ) for this compound and Related Compounds
ProtonReported Chemical Shift (ppm)Reference Compound/Fragment
Glutamyl α-CH (in α-dipeptide)> 3.9α-Glutamyl dipeptides tandfonline.com
Glutamyl α-CH (in γ-dipeptide)< 3.9γ-Glutamyl dipeptides tandfonline.com
Poly(L-γ-glutamyl-glutamine) α-CH4.40 (broad)PGG polymer tandfonline.com
Poly(L-γ-glutamyl-glutamine) α-CH4.22 (broad)PGG polymer tandfonline.com
Poly(L-γ-glutamyl-glutamine) side chain2.45 (broad, 4H), 2.15 (broad, 3H), 1.97 (broad, 1H)PGG polymer tandfonline.com

Heteronuclear NMR (¹⁵N, ¹³C) for Backbone and Side Chain Conformation

Heteronuclear NMR, which involves the analysis of nuclei other than protons, such as ¹⁵N and ¹³C, provides deeper insights into the peptide's backbone and side-chain conformation. These experiments are often performed on isotopically labeled samples (e.g., ¹⁵N or ¹³C/¹⁵N-labeled) to enhance signal sensitivity and facilitate assignments. nih.govnih.gov

¹³C NMR: The chemical shifts of the carbonyl carbons (C=O) and alpha-carbons (Cα) are particularly sensitive to the peptide's secondary structure. For instance, differences in the C=O signals can help distinguish between isomers. tandfonline.com

The combination of ¹H, ¹³C, and ¹⁵N NMR data allows for a near-complete assignment of all resonances in the peptide, which is a prerequisite for detailed structural analysis. nih.govnih.gov

¹³C NMR Chemical Shifts (δ) for Glutamine and Related Structures
CarbonReported Chemical Shift (ppm)Reference Compound
C=O (Carboxyl)180.43Glutamine nih.gov
C=O (Amide)176.81Glutamine nih.gov
57.05Glutamine nih.gov
33.61Glutamine nih.gov
29.05Glutamine nih.gov

Multi-dimensional NMR for Solution-State Structural Ensembles

To obtain a comprehensive three-dimensional picture of this compound in solution, multi-dimensional NMR experiments are employed. ku.eduscispace.com These techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), NOESY (Nuclear Overhauser Effect Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal correlations between different nuclei, providing distance and connectivity information.

COSY and TOCSY: These experiments identify protons that are spin-spin coupled, helping to assign protons within the same amino acid residue.

NOESY: This is a key technique that detects protons that are close in space (typically < 5 Å), providing crucial distance restraints for structure calculation.

HSQC and HMBC: These experiments correlate protons with their directly attached (HSQC) or more distant (HMBC) ¹³C or ¹⁵N nuclei, aiding in the assignment of the heteronuclei and confirming the peptide sequence.

By integrating the distance and dihedral angle restraints derived from these multi-dimensional NMR experiments, it is possible to generate an ensemble of structures that represent the conformational flexibility of this compound in solution. ku.eduscispace.com

Mass Spectrometry (MS) Applications in Dipeptide Characterization

Mass spectrometry is an indispensable tool for determining the molecular weight and sequence of peptides. Various ionization techniques are utilized to bring the peptide molecules into the gas phase for analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like peptides. nih.gov In ESI-MS, the dipeptide is typically protonated to form a pseudomolecular ion [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured to determine the molecular weight of the dipeptide with high accuracy. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion. researchgate.netresearchgate.net In this process, the ion is fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. The fragmentation pattern, which typically consists of b- and y-type ions, provides sequence information, confirming the identity of the amino acid residues and their order in the peptide. researchgate.net For peptides containing glutamine, characteristic neutral losses of ammonia (B1221849) (NH₃) and water (H₂O) are often observed. researchgate.netnist.gov In-source cyclization of N-terminal glutamine to pyroglutamic acid can also occur, leading to a characteristic mass loss. acs.org

ESI-MS Data for Glutamine-Containing Peptides
IonObserved m/zDescription
[M+H]⁺275.13Expected protonated molecular ion for this compound
[MH - NH₃]⁺-Fragment ion resulting from loss of ammonia researchgate.net
[MH - H₂O]⁺-Fragment ion resulting from loss of water researchgate.net
m/z 8484Characteristic fragment ion for glutamine researchgate.netnih.gov
m/z 130130Fragment ion corresponding to the pyroglutamate (B8496135) ion tandfonline.com

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Molecular Mass Confirmation

Matrix-assisted laser desorption/ionization (MALDI) coupled with a time-of-flight (TOF) mass analyzer is another powerful technique for the analysis of peptides. nih.gov In MALDI-TOF MS, the peptide is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the peptide, and the TOF analyzer measures the time it takes for the ions to travel to the detector, which is proportional to their m/z ratio.

MALDI-TOF MS is particularly useful for the rapid and accurate determination of the molecular mass of peptides and can be used to confirm the molecular weight of this compound. frontiersin.orgnih.gov It is also a valuable tool for analyzing peptide mixtures and can be used to monitor enzymatic reactions involving glutamine-containing peptides. nih.gov Post-source decay (PSD) analysis in MALDI-TOF can provide fragmentation information for sequence confirmation. nih.gov Deamidation of glutamine residues, which results in a mass increase of approximately 0.984 Da, can also be monitored using MALDI-TOF MS. biorxiv.orgpeercommunityin.org

MALDI-TOF MS Data for Glutamine Peptides
Peptide/FragmentObserved m/zContext
This compound~275Expected molecular ion peak
Deamidated Peptide+0.984 Da shiftResult of glutamine deamidation biorxiv.orgpeercommunityin.org
Cyclized N-terminal Gln-17 Da shiftResult of cyclization to pyroglutamate nih.gov

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Delineation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the amino acid sequence and structure of peptides like this compound (Glutaminyl-glutamine). In a typical MS/MS experiment, the peptide is first ionized, often by electrospray ionization (ESI), and the protonated molecule [M+H]⁺ is selected. This precursor ion is then subjected to fragmentation through collision-induced dissociation (CID). libretexts.org

The fragmentation of protonated peptides primarily occurs at the peptide bonds, leading to the formation of characteristic b- and y-type ions. wikipedia.org For this compound, the cleavage of the peptide bond between the two glutamine residues would result in b₁ and y₁ ions. The b₁ ion corresponds to the N-terminal glutamine residue, while the y₁ ion represents the C-terminal glutamine residue.

A significant fragmentation pathway for glutamine-containing peptides involves the neutral loss of ammonia (NH₃) from the side chain. wikipedia.orgnih.gov This deamidation is a prominent feature in the CID spectra of peptides with glutamine residues. researchgate.net The loss of ammonia can occur from the precursor ion or from fragment ions. For instance, the [M+H-NH₃]⁺ ion is a common observation. researchgate.net In some cases, a subsequent loss of carbon monoxide (CO) from an ammonia-loss fragment can occur, as seen in other glutamine-containing dipeptides. researchgate.netnih.govcapes.gov.br

The fragmentation of glutamine during CID can sometimes lead to the formation of a pyroglutamic acid residue, which can complicate spectral interpretation. osu.edu Additionally, under certain conditions, especially with N-terminal glutamine residues, cyclization can occur, leading to the formation of a pyroglutamyl moiety. researchgate.net The fragmentation patterns can be influenced by the position of the glutamine residue within the peptide. Peptides with C-terminal glutamine show abundant elimination of ammonia. researchgate.net

A summary of potential fragmentation pathways for this compound is presented in the table below.

Precursor IonFragmentation ProcessResulting Fragment IonsNeutral Loss
[M+H]⁺Peptide Bond Cleavageb₁, y₁-
[M+H]⁺Side Chain Deamidation[M+H-NH₃]⁺NH₃ (17 Da)
[M+H]⁺Deamidation and Decarbonylation[M+H-NH₃-CO]⁺NH₃ + CO (45 Da)
[M+H]⁺Loss of Water[M+H-H₂O]⁺H₂O (18 Da)

This table represents a generalized fragmentation pattern for a dipeptide containing glutamine and may not be exhaustive for this compound under all MS/MS conditions.

Hydrogen/Deuterium (B1214612) Exchange Mass Spectrometry (HDX-MS) for Conformational Dynamics

Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS) is a technique that provides insights into the conformational dynamics and solvent accessibility of a protein or peptide in its native state. nih.govwaters.comlongdom.org The method relies on the principle that backbone amide hydrogens can exchange with deuterium atoms from a deuterated solvent (D₂O). The rate of this exchange is dependent on the local structural environment; hydrogens in highly flexible or solvent-exposed regions exchange more rapidly than those in structured or buried regions. nih.govnih.gov

For a small dipeptide like this compound, HDX-MS can reveal information about its solution-state conformation. The exchange rates of the labile hydrogens, including those on the backbone amides and the side-chain amides of the glutamine residues, can be monitored over time. longdom.org The experiment typically involves diluting the peptide into a D₂O buffer for a specific duration, followed by quenching the exchange reaction by lowering the pH and temperature. nih.govglennmasson.com The mass increase of the peptide, corresponding to the number of incorporated deuterium atoms, is then measured by mass spectrometry.

Regions of the peptide that are more exposed to the solvent will show a faster rate of deuterium uptake. longdom.org Conversely, if the peptide adopts a conformation where certain hydrogens are involved in intramolecular hydrogen bonding, their exchange rates will be slower. nih.gov By analyzing the kinetics of deuterium exchange, a picture of the conformational flexibility of this compound can be constructed. nih.gov

While HDX-MS is more commonly applied to larger proteins, its application to small peptides can still provide valuable data on their dynamic behavior in solution. nih.gov The presence of two glutamine residues, each with a side-chain amide, adds to the complexity and richness of the HDX data for this compound.

Collision-Induced Dissociation (CID) Studies for Structural Fragments

Collision-Induced Dissociation (CID) is a fundamental technique in mass spectrometry used to fragment ions and deduce their structure. libretexts.org For the dipeptide this compound, CID studies provide detailed information about its covalent structure by breaking the molecule into smaller, predictable fragments.

When the protonated molecule of this compound is subjected to CID, the primary fragmentation occurs at the peptide bond, yielding b and y ions. wikipedia.org The b₁ ion would correspond to the N-terminal glutamine residue, and the y₁ ion would correspond to the C-terminal glutamine residue.

A characteristic fragmentation pathway observed in CID of glutamine-containing peptides is the neutral loss of ammonia (NH₃) from the side chain. nih.gov This is a facile process and often results in a prominent peak in the mass spectrum. researchgate.net In some instances, the initial loss of ammonia can be followed by the loss of carbon monoxide (CO). researchgate.netnih.govcapes.gov.br For peptides with N-terminal glutamine, cyclization to form a pyroglutamic acid residue is a known phenomenon under CID conditions. researchgate.net

The fragmentation of glutamine itself during CID can sometimes produce a fragment peak at the same m/z as pyroglutamic acid, which can complicate analysis. osu.edu The specific fragmentation pattern can be influenced by the energy of the collision and the type of mass spectrometer used. wikipedia.org

A summary of key structural fragments from CID of a glutamine-containing dipeptide is provided below.

Fragment TypeDescription
b₁ ionN-terminal glutamine residue
y₁ ionC-terminal glutamine residue
[M+H-NH₃]⁺Loss of ammonia from the precursor ion
[M+H-H₂O]⁺Loss of water from the precursor ion

Predicted Collision Cross Section (CCS) Values in Ion Mobility-MS

Ion Mobility-Mass Spectrometry (IM-MS) is a technique that separates ions based on their size, shape, and charge in the gas phase. koreascience.kr The collision cross section (CCS) is a key parameter derived from IM-MS, representing the rotational average of the ion's surface area. nih.gov Predicted CCS values can be a valuable tool in the identification and characterization of small molecules, including peptides like this compound. nih.govsemanticscholar.org

Various computational methods and machine learning algorithms are used to predict CCS values based on the chemical structure of a molecule. nih.gov These predictions can then be compared to experimentally determined CCS values to increase confidence in compound identification. semanticscholar.org

The table below shows an example of predicted CCS values for a similar dipeptide, H-Val-Gln-OH, which can provide an approximation of what might be expected for this compound.

Adductm/zPredicted CCS (Ų)
[M+H]⁺246.14484158.4
[M+Na]⁺268.12678160.2
[M+NH₄]⁺263.17138160.8
[M+K]⁺284.10072161.2
[M-H]⁻244.13028154.3
Data for H-Val-Gln-OH, adapted from PubChemLite. uni.lu Predicted CCS values for this compound would require specific calculations.

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy is a widely used technique for studying the secondary structure of proteins and peptides in solution. psu.eduphotophysics.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. psu.edu The peptide bonds in a polypeptide chain are the primary chromophores in the far-UV region (180-240 nm), and the CD spectrum in this region is sensitive to the regular secondary structural elements like α-helices and β-sheets. psu.edu

For a small dipeptide such as this compound, the CD spectrum would likely be dominated by contributions from the peptide bond and any conformational preferences it may adopt in solution. While it is too short to form stable, canonical secondary structures like extended helices or sheets, the CD spectrum can still provide insights into the presence of turns or other ordered conformations. nih.gov For example, the presence of a weak negative shoulder around 234 nm in an aqueous solution could suggest a small population of a semi-folded topology. nih.gov

The solvent environment can significantly influence the conformation and, therefore, the CD spectrum of a peptide. nih.gov For instance, in non-aqueous, structure-promoting solvents, a peptide may exhibit different spectral features compared to its spectrum in an aqueous buffer. nih.gov The analysis of the CD spectrum of this compound under various conditions can help to characterize its conformational landscape.

X-ray Crystallography and Solid-State Structural Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikidoc.orgwikipedia.org This method can provide detailed information about bond lengths, bond angles, and intermolecular interactions, offering an unambiguous determination of the molecular structure in the solid state.

While a specific crystal structure for this compound was not found in the search results, the dipeptide has been used as a synthetic substrate in crystallographic studies of enzymes such as human glutaminyl cyclase. pnas.org In such studies, the enzyme is co-crystallized with the substrate or a substrate analog to understand the binding mode and catalytic mechanism. pnas.org

Electron Diffraction Studies of Ordered Assemblies

Electron diffraction is a powerful technique for characterizing the atomic-scale structure of crystalline materials. In the context of this compound, this method provides critical insights into how individual dipeptide molecules arrange themselves into larger, ordered assemblies. When cyclic peptides composed of alternating D- and L-amino acids, such as cyclo(L-Gln-D-Ala)4, form microcrystals, they can be analyzed using low-dose cryogenic electron microscopy and electron diffraction. rsc.org These studies have revealed highly ordered axial periodicities, typically between 4.75 and 4.85 Å, which is consistent with the formation of an ideal antiparallel β-sheet arrangement. rsc.org

The self-assembly of peptides is a hierarchical process. At the molecular level, X-ray scattering has shown diffraction characteristics indicative of β-sheet organization. frontiersin.org These β-sheets can then assemble into nanofibers, which in turn form hydrogels at the microscale. frontiersin.org The specific nature of the amino acid side chains plays a crucial role in the lateral packing of these peptide nanotubes. For instance, cyclic peptides containing bulkier hydrophobic residues like leucine (B10760876) and phenylalanine exhibit tighter packing compared to those with smaller residues like alanine. rsc.org This demonstrates that both hydrogen bonding and hydrophobic interactions are key drivers in the crystal engineering of these peptide assemblies. rsc.org

The formation of these ordered structures is not limited to cyclic peptides. Even short, linear dipeptides can self-assemble into well-defined nanostructures, such as nanotubes. researchgate.net The process is often initiated by the formation of β-sheet-like hydrogen bonds between adjacent peptide subunits, which stabilizes the resulting tubular structures. rsc.org The environment also plays a role; for example, the self-assembly of a reflectin-derived protopeptide into nanofibers occurs at both pH 7.5 and pH 4. frontiersin.org

Advanced Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for the purification and analysis of peptides like this compound, ensuring high purity and enabling detailed characterization.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purification and Analysis

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a cornerstone technique for the purification and analysis of peptides. acs.org It separates molecules based on their hydrophobicity, making it highly effective for peptides with varying amino acid compositions. In the isolation of this compound from natural sources like corn gluten hydrolysate, RP-HPLC is a critical step. psu.edu After initial separation by gel filtration and solid-phase extraction, a C18 RP-HPLC column is often employed for final purification. psu.edu

The mobile phase in RP-HPLC typically consists of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol (B129727), with an ion-pairing agent like trifluoroacetic acid (TFA). acs.orgmdpi.com Gradient elution, where the concentration of the organic modifier is increased over time, is commonly used for separating complex peptide mixtures. acs.org The specific gradient and flow rate can be optimized to achieve the best separation. For instance, a linear gradient of 0-5% methanol in water has been used to isolate this compound. psu.edu

The purity of the collected fractions is monitored by UV absorbance, typically at 210 or 214 nm, which detects the peptide bonds. psu.edumdpi.com The efficiency of the purification process can be very high, yielding peptides with the purity required for subsequent structural and functional studies.

Table 1: Exemplary RP-HPLC Parameters for Peptide Purification

Parameter Value Reference
Column C18 reversed-phase psu.edu
Mobile Phase A Water with 0.05% TFA mdpi.com
Mobile Phase B Acetonitrile with 0.05% TFA mdpi.com
Gradient Linear gradient of solvent B acs.org
Flow Rate 1-4 mL/min psu.edugoogle.com
Detection UV at 210-214 nm psu.edumdpi.com

Gas Chromatography (GC) and Hyphenated Techniques for Volatile Derivatives

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile compounds. However, amino acids and peptides like this compound are generally not volatile due to their polar, zwitterionic nature. nih.govsigmaaldrich.com Therefore, they must be chemically modified into volatile derivatives prior to GC analysis. sigmaaldrich.com This process, known as derivatization, replaces active hydrogens on the polar functional groups with nonpolar moieties. sigmaaldrich.com

A common derivatization method is silylation, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyl dimethylsilyl (TBDMS) derivatives. sigmaaldrich.com Another approach involves esterification followed by acylation. For example, amino acids can be converted to their methyl esters and then to their pentafluoropropionyl (PFP) derivatives. nih.gov

Once derivatized, the compounds can be analyzed by GC coupled with mass spectrometry (GC-MS). nih.govresearchgate.net This hyphenated technique provides both separation and identification of the analytes. The GC separates the volatile derivatives based on their boiling points and interactions with the stationary phase of the column. wvu.edu The mass spectrometer then fragments the eluted compounds and produces a characteristic mass spectrum, which allows for their identification. wvu.edu

During the derivatization process, some amino acids can be converted into other forms. For instance, glutamine can be converted to glutamate (B1630785) during esterification. nih.gov It has also been observed that γ-glutamyl peptides can undergo intramolecular conversion to pyroglutamate during derivatization with methanolic HCl. nih.govresearchgate.net These potential conversions must be considered when interpreting the results of GC-MS analysis.

Table 2: Common Derivatization Reagents for GC Analysis of Amino Acids

Derivatization Reagent Derivative Formed Reference
N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) tert-butyl dimethylsilyl (TBDMS) sigmaaldrich.com
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) Trimethylsilyl (TMS) sigmaaldrich.com
Pentafluoropropionic anhydride (B1165640) (PFPA) Pentafluoropropionyl (PFP) nih.gov
Ethyl chloroformate Ethyl chloroformate derivative researchgate.net

Conformational Analysis and Dynamics of H Gln Gln Oh Systems

Intramolecular Interactions Governing Dipeptide Conformation

The specific three-dimensional shape of H-Gln-Gln-OH is dictated by a complex interplay of non-covalent interactions within the molecule. These forces constrain the rotational freedom around the peptide backbone's single bonds, leading to a set of preferred conformations.

The conformational flexibility of peptide chains is primarily limited to rotations around the bonds connected to the alpha-carbon atoms (the dihedral angles Φ and Ψ). msu.edu This limitation is a direct consequence of the rigid, planar nature of the amide (peptide) bond, which exhibits significant double-bond character due to electron delocalization. msu.edu Beyond this inherent rigidity, several other interactions further define the dipeptide's structure:

Hydrogen Bonding : Intramolecular hydrogen bonds are paramount in stabilizing specific peptide structures. In glutamine-containing peptides, the side-chain amide group is an active participant in hydrogen bonding. Gas-phase studies on capped glutamine dipeptides, such as Ac-Gln-Gln-NHBn, show that the side chain can form hydrogen bonds with the peptide backbone. researchgate.net For instance, the carbonyl oxygen of the glutamine side chain can form a seven-membered ring by accepting a hydrogen bond from the backbone amide NH of the same residue. researchgate.net This type of sidechain-backbone interaction can work in concert with backbone-backbone hydrogen bonds to stabilize secondary structures like β-turns. researchgate.netrsc.org A study on Ac-Ala-Gln-NHBn demonstrated that the Gln side chain stabilizes a type I β-turn by forming a C7 hydrogen bond. rsc.org

Steric Effects : The spatial arrangement of atoms and the repulsion between their electron clouds (steric hindrance) also play a crucial role. The size and shape of the two glutamine side chains restrict the available conformational space, preventing certain rotational angles that would lead to atomic clashes. msu.edu The interplay between steric hindrance and more attractive forces like hydrogen bonding determines the final, most stable conformations.

Research on glutamine-containing pentapeptides has shown that they consistently adopt helical conformations stabilized by intramolecular hydrogen bonds, forming distinct β-turns. uzh.ch These studies underscore the strong propensity of the glutamine residue to induce turns, a characteristic that is likely present in the simpler this compound system.

Table 1: Key Intramolecular Interactions in Glutamine-Containing Peptides
Interaction TypeParticipating GroupsResulting Structural MotifReference
Sidechain-Backbone H-BondGln side-chain C=O and backbone N-H of the same residue7-membered ring (C7) researchgate.netrsc.org
Backbone-Backbone H-BondBackbone C=O of residue (i) and backbone N-H of residue (i+3)10-membered ring (Type I β-turn) researchgate.net
Sidechain-Backbone H-BondGln side-chain amide with neighboring amide groupsStabilization of extended (C5) or turn structures (γ-turn) rsc.org
Steric RepulsionBulky side chains and backbone atomsRestriction of dihedral angles (Φ, Ψ) msu.edu

Influence of Solvent Environment on this compound Conformation

The conformational preferences of this compound are highly sensitive to its surrounding environment, particularly the solvent. A solvent can significantly alter the energetic landscape of the dipeptide by interacting directly with it, thereby stabilizing or destabilizing certain conformations.

In the gas phase, free from solvent interactions, the dipeptide's conformation is governed solely by intramolecular forces. This often leads to compact, folded structures stabilized by the maximum number of internal hydrogen bonds. rsc.org However, in a polar protic solvent like water, the scenario changes dramatically. Water molecules are excellent hydrogen bond donors and acceptors and can compete with the peptide's own internal hydrogen bonding sites. acs.org

This competition can disrupt intramolecular hydrogen bonds that would be stable in the gas phase, leading to more extended or open conformations of the dipeptide. nih.gov Water molecules can form "bridges" between different parts of the peptide, mediating interactions that favor specific geometries. nih.gov Furthermore, the dielectric properties of the solvent modulate the strength of electrostatic interactions within the peptide. researchgate.net

Computational studies on glutamine-based polyamino acids in aqueous solutions show that the conformation is pH-dependent, with the molecule adopting a self-ordered coil structure stabilized by a network of hydrogen bonds, many involving the side chains. mdpi.com This highlights that environmental factors like pH, which alter the ionization state of the N- and C-termini, can profoundly influence the conformational ensemble by changing the electrostatic interactions within the molecule and with the solvent. mdpi.com

Conversely, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), which is a hydrogen bond acceptor but not a donor, the conformational equilibrium would be different again. Such solvents can still disrupt certain intramolecular interactions but interact differently with the peptide compared to water. For example, studies on larger peptides show that conformations in DMSO can differ significantly from those in water, often favoring different types of β-turns. tandfonline.com

Table 2: Solvent Effects on Peptide Conformation
EnvironmentDominant InteractionsTypical Conformational PreferenceReference
Gas PhaseIntramolecular hydrogen bondsCompact, folded structures (e.g., β-turns) rsc.org
Water (Polar Protic)Peptide-water hydrogen bonds, hydration shellsMore extended or flexible conformations; disruption of some intramolecular H-bonds acs.orgnih.gov
DMSO (Polar Aprotic)Specific peptide-solvent interactions (H-bond accepting)Can stabilize different turn types compared to water tandfonline.com
Aqueous Solution (varying pH)Electrostatic interactions, peptide-water H-bondspH-dependent self-ordered coils mdpi.com

Analysis of Conformational Flexibility and Dynamics via Biophysical Methods

A variety of experimental and computational biophysical methods are employed to characterize the conformational landscape and dynamic behavior of peptides like this compound. diva-portal.orgunits.it Since the peptide exists as an ensemble of rapidly interconverting states, no single technique can provide a complete picture. Instead, a complementary approach is often necessary.

Experimental Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a powerful tool for studying peptide conformation and dynamics in solution. diva-portal.org Measurements of nuclear Overhauser effects (NOEs), coupling constants, and chemical shifts provide information about average inter-atomic distances and dihedral angles, which can be used to build structural models. nih.gov Advanced NMR techniques can also probe motions on a wide range of timescales, from picoseconds to seconds. acs.org

Circular Dichroism (CD) Spectroscopy : CD spectroscopy is sensitive to the secondary structure of peptides. nih.gov The far-UV CD spectrum can provide an estimate of the relative amounts of α-helix, β-sheet, and random coil conformations in the ensemble. nih.gov Changes in the CD spectrum upon addition of solvents or changes in temperature can indicate shifts in the conformational equilibrium. mdpi.com

Vibrational Spectroscopy (FTIR and Raman) : Infrared and Raman spectroscopy probe the vibrational modes of the peptide bonds (e.g., Amide I and Amide II bands), which are sensitive to the local conformational environment and hydrogen bonding patterns. researchgate.net These techniques can be used to identify and quantify different secondary structural elements.

Fluorescence Spectroscopy : Analysis of fluorescence spectra can reveal conformational changes, particularly if the peptide is near a fluorescent group. nih.gov Changes in the emission wavelength or intensity can signal alterations in the local environment of the fluorophore due to peptide folding or unfolding.

Computational Methods:

Molecular Dynamics (MD) Simulations : MD simulations are a cornerstone of studying peptide dynamics. biorxiv.org By simulating the motions of atoms over time based on a physical force field, MD can generate a detailed, atomistic view of the conformational ensemble and the transitions between different states. acs.org These simulations provide insight into the influence of solvent and intramolecular forces on the peptide's flexibility.

Quantum Mechanics (QM) Calculations : High-level ab-initio or Density Functional Theory (DFT) calculations are used to accurately determine the energies of different specific conformations. researchgate.net These methods are often used to benchmark force fields for MD simulations and to analyze the nature of intramolecular interactions in detail for small systems or fragments.

Table 3: Biophysical Methods for Analyzing Dipeptide Conformation and Dynamics
MethodTypeInformation ProvidedReference
NMR SpectroscopyExperimental3D structure in solution, interatomic distances, dihedral angles, dynamics over multiple timescales diva-portal.orgnih.govacs.org
Circular Dichroism (CD)ExperimentalSecondary structure content (α-helix, β-turn, random coil) nih.govnih.gov
FTIR/Raman SpectroscopyExperimentalVibrational modes sensitive to H-bonding and secondary structure researchgate.net
Molecular Dynamics (MD)ComputationalAtomistic view of conformational flexibility, dynamic transitions, solvent effects acs.orgbiorxiv.org
Quantum Mechanics (QM)ComputationalAccurate energies of specific conformers, detailed analysis of intramolecular interactions researchgate.net

Intermolecular Interactions and Self Assembly Phenomena of Glutamine Containing Peptides

Fundamental Principles of Peptide Self-Assembly

The self-assembly of peptides into well-defined nanostructures is governed by a delicate balance of several intermolecular forces. These non-covalent interactions, while individually weak, collectively provide the thermodynamic driving force for the formation of stable, ordered assemblies.

Hydrogen bonds are a predominant force in the self-assembly of peptides, including those containing glutamine. nih.govacs.orgresearchgate.net These interactions occur between a hydrogen atom covalently bonded to an electronegative atom (like nitrogen or oxygen) and another nearby electronegative atom. In the context of H-Gln-Gln-OH, hydrogen bonds can form between the amide groups of the peptide backbone, as well as involving the side-chain carboxamide groups of the glutamine residues. nih.govacs.orgscirp.org

The side chain of glutamine, with its terminal amide group, is particularly adept at forming multiple hydrogen bonds. researchgate.net This allows for the formation of extensive hydrogen-bonding networks that can stabilize the resulting self-assembled structures. scirp.org Studies have shown that glutamine residues can participate in backbone-backbone, backbone-side chain, and side chain-side chain hydrogen bonding. nih.govacs.org The formation of these hydrogen bonds is a key factor in the initial association of peptide monomers and the subsequent growth into larger aggregates. biorxiv.org

Type of Hydrogen Bond Description Significance in this compound
Backbone-BackboneBetween the amide nitrogen (N-H) of one peptide and the carbonyl oxygen (C=O) of another.Creates the foundation for secondary structures like β-sheets.
Backbone-Side ChainBetween a backbone amide or carbonyl group and a side-chain functional group.Links the peptide backbone to the functional side chains, influencing overall conformation.
Side Chain-Side ChainBetween the side-chain amide groups of two glutamine residues.Crucial for the specific recognition and association of glutamine-containing peptides. biorxiv.orgrsc.org

While this compound is a hydrophilic peptide, hydrophobic interactions can still play a role in its self-assembly, particularly in an aqueous environment. medchemexpress.commedchemexpress.com Hydrophobic interactions arise from the tendency of nonpolar groups to minimize their contact with water. This leads to the clustering of these groups in the interior of a self-assembled structure. While the glutamine side chain is polar, the alkyl portion of the side chain possesses some nonpolar character that can contribute to hydrophobic effects.

In larger, more complex peptides containing glutamine alongside aromatic residues, π-π stacking interactions become significant. rsc.org These are attractive, non-covalent interactions that occur between the electron clouds of aromatic rings. While this compound itself lacks aromatic rings, this interaction is a critical driving force in the self-assembly of many other peptide systems. For instance, the attachment of an Fmoc (9-fluorenylmethyloxycarbonyl) group, which contains a large aromatic system, to peptides is a common strategy to promote self-assembly through π-π stacking. rsc.orgmdpi.com

Electrostatic interactions, which include attractions and repulsions between charged groups, are fundamental to the controlled self-assembly of peptides. nih.govnih.gov At neutral pH, this compound exists as a zwitterion, with a positively charged N-terminal amino group and a negatively charged C-terminal carboxyl group. These opposite charges can lead to attractive electrostatic interactions that help to orient and stabilize the assembling peptide molecules.

Van der Waals forces are weak, short-range electrostatic interactions that exist between all atoms and molecules. sydney.edu.auwikipedia.org They arise from temporary fluctuations in electron density that create transient dipoles. Although individually the weakest of the non-covalent forces, the cumulative effect of many van der Waals interactions can significantly contribute to the stability of a self-assembled structure, especially when molecules can pack closely together. sydney.edu.aupsu.edu In the self-assembly of this compound, these forces would be present between all interacting atoms, providing a general cohesive energy that helps to hold the assembly together.

Self-Assembly Mechanisms of Glutamine-Containing Peptides

The unique properties of the glutamine side chain play a pivotal role in guiding the self-assembly of peptides that contain this amino acid.

The glutamine side chain, with its ability to both donate and accept hydrogen bonds, acts as a specific recognition unit that directs the assembly of peptides. biorxiv.orgrsc.org This means that glutamine residues on different peptide molecules can "find" each other and interact in a preferred orientation, leading to a more ordered and predictable self-assembly process.

β-Sheet Formation and Fibrillar Architectures

A fundamental and prevalent structural motif in the self-assembly of glutamine-containing peptides is the β-sheet. In this conformation, individual peptide chains (β-strands) are aligned laterally and stabilized by a network of intermolecular hydrogen bonds between the backbone amide and carbonyl groups. mpg.denih.gov The side chains of the amino acids protrude alternately above and below the plane of the sheet.

The side chains of glutamine and asparagine are particularly effective at stabilizing β-sheet structures through the formation of "hydrogen-bond ladders". acs.org These ladders create additional stability beyond the backbone hydrogen bonds, promoting the formation of highly ordered, in-register parallel β-sheets. acs.org This capacity for extensive hydrogen bonding is a key reason why glutamine is frequently found in amyloidogenic peptide sequences, which are known to form highly stable, fibrillar aggregates characterized by a cross-β structure. mpg.deacs.org

This propensity for β-sheet formation is the foundational step for the subsequent assembly into larger, fibrillar architectures. These fibrils are elongated, unbranched structures that can extend for micrometers in length. mpg.de The process often begins with the formation of smaller oligomers, which then act as nuclei for the growth of longer protofilaments. These protofilaments can then associate laterally to form mature fibrils. nih.gov The formation of these fibrillar structures is a hallmark of many glutamine-rich peptides and is central to their ability to form more complex nanostructures.

Formation of Defined Nanostructures: Hydrogels, Nanofibers, Nanotubes, and Nanosheets

The fibrillar assemblies of glutamine-containing peptides serve as the building blocks for a diverse array of macroscopic and microscopic materials. The entanglement of these long nanofibers can trap large amounts of solvent, leading to the formation of hydrogels. nih.govresearchgate.net These hydrogels are viscoelastic materials with high water content, and their properties can be tuned by controlling the underlying self-assembly process. researchgate.net

Hydrogels and Nanofibers: The self-assembly of this compound and other short glutamine-containing peptides often results in the formation of a dense network of nanofibers. nih.govfrontiersin.org These fibers create a three-dimensional matrix that immobilizes the surrounding aqueous solution, forming a self-supporting hydrogel. nih.govresearchgate.net The mechanical properties of these hydrogels, such as their stiffness and stability, are directly related to the density and interconnectivity of the nanofiber network. nih.gov

Nanotubes: Under specific conditions, cyclic peptides containing glutamine have been shown to self-assemble into highly ordered nanotubes. nih.govmdpi.com This assembly is driven by the formation of extensive intermolecular hydrogen bonds between the cyclic peptide rings, leading to a stacked, hollow, tubular structure. nih.govmdpi.com The internal and external diameters of these nanotubes can be precisely controlled by the design of the cyclic peptide sequence.

Nanosheets: More complex, two-dimensional nanostructures in the form of nanosheets have also been observed. nih.govmdpi.com These structures can arise from the lateral association of peptide nanotubes or through a hierarchical assembly process where pre-formed one-dimensional tapes associate into wider ribbons and eventually into sheet-like architectures. nih.gov The formation of nanosheets often requires a sophisticated peptide design that balances hydrophobic and hydrophilic interactions to favor planar assembly. nih.gov

External Triggers and Environmental Modulation of Self-Assembly

The self-assembly of glutamine-containing peptides is not a static process but can be dynamically controlled by external stimuli. Environmental factors such as pH, ion concentration, and temperature can significantly influence the noncovalent interactions that govern the assembly, allowing for precise control over the formation and properties of the resulting nanostructures. nih.gov

pH-Dependent Self-Assembly Control

The pH of the surrounding environment plays a critical role in modulating the self-assembly of peptides containing ionizable amino acid residues. nih.gov For this compound, the terminal amino and carboxyl groups have pKa values that make their protonation state sensitive to changes in pH.

Changes in pH alter the charge state of the peptide, which in turn affects the electrostatic interactions between molecules. nih.gov At the isoelectric point, where the net charge of the peptide is zero, electrostatic repulsion is minimized, which can favor aggregation. Conversely, at pH values far from the isoelectric point, the peptides will carry a net positive or negative charge, leading to increased electrostatic repulsion that can inhibit or alter the assembly process. nih.govmdpi.com For instance, at acidic pH, the terminal amino group is protonated (-NH3+), while at basic pH, the terminal carboxyl group is deprotonated (-COO-). This modulation of charge can be used to trigger or reverse the self-assembly process, providing a convenient "on-off" switch for the formation of nanostructures like hydrogels. researchgate.netbiorxiv.org

pH Condition Protonation State of this compound Expected Effect on Self-Assembly
Acidic (e.g., pH < 4)Predominantly cationic (H₂N⁺-Gln-Gln-COOH)Increased electrostatic repulsion may hinder extensive assembly.
Near Isoelectric PointZwitterionic (H₃N⁺-Gln-Gln-COO⁻)Minimized electrostatic repulsion can promote self-assembly and aggregation. mdpi.com
Basic (e.g., pH > 9)Predominantly anionic (H₂N-Gln-Gln-COO⁻)Increased electrostatic repulsion may inhibit or lead to different assembly morphologies. nih.gov

Influence of Ion Concentration and Ionic Strength on Assembly

The presence of salts in the solution can also have a profound impact on the self-assembly of this compound. nih.govresearchgate.netrsc.org Ions in the solution can screen the electrostatic charges on the peptide molecules, thereby reducing the repulsive forces between them. researchgate.net This "charge screening" effect can promote aggregation, even under pH conditions where self-assembly would otherwise be inhibited due to electrostatic repulsion. researchgate.net

Increasing the ionic strength of the solution can therefore be used to induce the formation of hydrogels and other nanostructures. researchgate.net The specific type of ions present can also play a role, as different ions have varying abilities to interact with the peptide and the surrounding water molecules, a phenomenon described by the Hofmeister series. nih.govresearchgate.net

Temperature Effects on Self-Assembly Stability

Temperature is another critical parameter that can be used to control the self-assembly process. Generally, for assemblies primarily driven by hydrogen bonding, an increase in temperature can provide enough thermal energy to disrupt these interactions, leading to the disassembly of the nanostructures. rsc.orgmdpi.com This property can result in thermo-reversible materials, such as hydrogels that transition to a solution state upon heating and reform upon cooling. rsc.org

However, the influence of temperature can be more complex if hydrophobic interactions also play a significant role. In such cases, an increase in temperature can sometimes strengthen these interactions and promote assembly up to a certain point. For this compound, where hydrogen bonding is a dominant force, it is expected that the stability of its self-assembled structures would decrease with increasing temperature. conicet.gov.arnih.gov

Supramolecular Chemistry of Peptide Assemblies

The self-assembly of this compound into the various nanostructures described is a prime example of supramolecular chemistry. This field of chemistry focuses on the organization of molecules into well-defined, functional structures held together by noncovalent interactions. nih.govacs.org The key noncovalent forces at play in the assembly of glutamine-containing peptides include:

Hydrogen Bonding: As extensively discussed, this is a primary driving force, particularly involving the backbone amides and the side-chain amides of the glutamine residues. nih.govacs.org

Hydrophobic Interactions: Although glutamine is a polar amino acid, the peptide backbone has some nonpolar character, and hydrophobic interactions can contribute to the stability of the assembled core. reading.ac.uk

Van der Waals Forces: These are weak, short-range attractive forces that become significant when molecules are closely packed, as they are in a well-ordered fibril. nih.gov

Electrostatic Interactions: The attraction between opposite charges and repulsion between like charges, modulated by pH and ionic strength, are crucial for controlling the assembly process. nih.govacs.org

The beauty of the supramolecular chemistry of peptides lies in its programmability. By making small changes to the peptide sequence—for example, by adding or substituting amino acids—it is possible to alter the balance of these noncovalent forces and thus direct the self-assembly towards a desired nanostructure with specific properties and functions. researchgate.net This bottom-up approach to creating nanomaterials offers a high degree of control and versatility, making peptide-based self-assembly a powerful tool in nanotechnology and materials science.

Rational Design Principles for Self-Assembled Peptide Materials

The rational design of self-assembling peptide materials, including those based on glutamine, involves the strategic manipulation of the peptide sequence and its environment to control the formation of desired nanostructures, such as fibrils, ribbons, and hydrogels. psu.eduresearchgate.net The primary driving forces are a combination of hydrogen bonds, hydrophobic interactions, electrostatic forces, and π-π stacking. nih.gov For glutamine-containing peptides, the side-chain amide provides a powerful hydrogen bonding capability that is a key element in the design process. acs.org

Research into various peptide systems has illuminated several core principles applicable to the design of materials using glutamine-containing sequences:

Primary Sequence Control: The amino acid sequence is the most fundamental factor controlling self-assembly. The position of a single amino acid can significantly alter the properties of the resulting material. researchgate.net In glutamine-rich sequences, the propensity for aggregation is high. Computational simulations have identified glutamine as a potent driver for forming stable aggregates, which can manifest as fibrillar, gel-like structures. nih.gov The design can be tuned by combining glutamine with other residues; for example, alternating Gln with hydrophobic residues like leucine (B10760876) (Leu) within a sequence flanked by charged residues can lead to the formation of well-defined nanofibers that subsequently form a hydrogel. nih.gov

Role of Non-covalent Interactions: The self-assembly of short peptides is often driven by a hierarchy of interactions. nih.gov While the glutamine side chains can form extensive hydrogen bond networks, these are often complemented by other forces. acs.org Attaching aromatic moieties, such as the fluorenylmethyloxycarbonyl (Fmoc) group, to the N-terminus of a peptide is a common strategy to introduce strong π-π stacking and hydrophobic interactions, which facilitate and direct the self-assembly process. nih.govrsc.org The interplay between π-π stacking from the Fmoc group and hydrogen bonding from the peptide backbone and side chains (including glutamine) leads to the formation of stable hydrogels. rsc.org

Environmental Triggers: The self-assembly process is highly sensitive to external conditions. Parameters such as pH, solvent composition, and peptide concentration are critical variables in the rational design of these materials. nih.govmdpi.com The gelation of Fmoc-conjugated dipeptides, including one containing glutamine (Fmoc-Phe-Gln-OH), has been shown to be tunable by altering the pH of the buffer solution. rsc.org Similarly, the rate of hydrogelation and the strength of the resulting gel can be controlled by adjusting the solvent composition, for instance, by varying the ratio of water to an organic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

The table below summarizes the key principles and the molecular interactions that guide the rational design of self-assembling materials based on glutamine-containing peptides.

Design PrincipleKey Molecular InteractionsResulting Structures/PropertiesReferences
Sequence Control Hydrogen Bonding (Side-Chain & Backbone)Fibrils, Aggregates, Hydrogels nih.gov, researchgate.net, nih.gov
Terminal Modification π-π Stacking, Hydrophobic InteractionsEnhanced Self-Assembly, Nanofibers, Hydrogels rsc.org, nih.gov
Environmental Control Electrostatic Interactions, Solvation EffectspH-Responsive Gelation, Tunable Gel Strength & Kinetics mdpi.com, rsc.org, nih.gov

Chiroselective Aspects in Self-Assembled Systems Involving Dipeptides

Chirality, or the "handedness" of molecules, is a fundamental property of amino acids and peptides that plays a crucial role in dictating their three-dimensional structure and, consequently, their self-assembly pathways. mdpi.com The specific stereochemistry of the amino acids within a dipeptide like this compound (typically composed of L-glutamine) governs the formation of higher-order chiral supramolecular structures.

The influence of chirality is a key consideration in the design and synthesis of peptide-based materials:

Induction of Ordered Conformations: The inherent chirality of the amino acid building blocks can direct the peptide backbone to adopt specific secondary structures, which then assemble into larger, ordered supramolecular architectures. mdpi.com For example, a polymer synthesized from L-glutamine was observed to adopt a pH-dependent, self-ordered conformation in water, a phenomenon directly linked to the chirality of the monomer units. mdpi.com This principle suggests that a dipeptide like H-L-Gln-L-Gln-OH would assemble differently from its D-D or L-D counterparts, leading to distinct material properties.

Chiroselective Recognition and Assembly: Self-assembly processes can be chiroselective, meaning that the system may preferentially incorporate or interact with molecules of a specific chirality. This has been observed in systems where glutamine enantiomers (L-Gln and D-Gln) are used to induce a chiral response in inorganic nanoparticles, demonstrating that the chirality of glutamine can be transferred to an entire assembly. sustech.edu.cn This implies that in a racemic or mixed-enantiomer solution of dipeptides, homochiral (L-L with L-L) and heterochiral (L-L with D-D) interactions would differ, potentially leading to chiral sorting or the formation of distinct aggregate morphologies.

Stereochemistry in Synthesis: The importance of chirality is also evident during the synthesis of peptides. Undesired side reactions can sometimes lead to racemization, which is the conversion of a pure enantiomer into a mixture of both enantiomers. In the context of dipeptide synthesis, this can result in the formation of diastereomeric by-products (e.g., L-alanyl-D-glutamine instead of the desired L-alanyl-L-glutamine), which can impede proper self-assembly and affect the final material's properties. nih.gov

The table below outlines the key aspects of how chirality influences the self-assembly of dipeptide systems.

AspectInfluence on Self-AssemblyRelevance to Dipeptides (e.g., this compound)References
Structural Ordering Directs the formation of specific, stable 3D conformations and supramolecular structures.The L-L stereochemistry dictates a specific packing arrangement, distinct from D-D or L-D forms. mdpi.com
Chiroselectivity Assembly can be preferential for one enantiomer, leading to chiral amplification or recognition phenomena.Interactions between L-Gln-L-Gln molecules would differ from interactions with any D-Gln containing dipeptides. sustech.edu.cn
Synthetic Purity Racemization during synthesis can introduce impurities with different stereochemistry, disrupting ordered assembly.The presence of D-Gln residues could inhibit or alter the fibril formation of the pure L-L dipeptide. nih.gov

Enzymatic Transformations and Biochemical Pathways Involving Glutamine Dipeptides

Glutaminyl Cyclase (QC) Activity on H-Gln-Gln-OH

Glutaminyl cyclase (QC) is a pivotal enzyme that catalyzes the intramolecular cyclization of N-terminal glutamine residues into pyroglutamic acid (pGlu). This conversion is a common post-translational modification of peptides and proteins.

The enzymatic conversion of this compound to its pyroglutamyl form (pGlu-Gln-OH) by human glutaminyl cyclase (hQC) has been characterized through detailed kinetic studies. The efficiency of this reaction is described by the Michaelis-Menten parameters, Kcat and KM, which reflect the turnover rate and substrate affinity, respectively. For the substrate this compound, the specificity constant (kcat/KM) is a key indicator of the enzyme's catalytic efficiency.

Studies have shown that hQC processes this compound with a specific kinetic profile. The measured kcat value for this reaction is 4.3 s⁻¹, and the KM value is 2.8 mM. This results in a catalytic efficiency (kcat/KM) of 1.5 mM⁻¹s⁻¹. These parameters indicate a moderate affinity and turnover rate compared to other substrates of hQC.

Table 1: Kinetic Parameters of hQC for this compound

Substrate Kcat (s⁻¹) KM (mM) kcat/KM (mM⁻¹s⁻¹)
This compound 4.3 2.8 1.5

This table is interactive. You can sort and filter the data.

The specificity of glutaminyl cyclase is not absolute, and the enzyme exhibits a degree of promiscuity, accepting various Gln-containing peptides as substrates. The nature of the second amino acid residue in a dipeptide substrate significantly influences the kinetic parameters. For instance, replacing the second glutamine in this compound with other amino acids alters the catalytic efficiency of hQC.

H-Gln-Ala-OH is converted with a higher catalytic efficiency (kcat/KM of 10.9 mM⁻¹s⁻¹) compared to this compound (1.5 mM⁻¹s⁻¹). This suggests that the enzyme's active site has a preference for smaller, uncharged residues at the P1' position (the residue following the N-terminal glutamine). In contrast, substrates with bulkier or charged residues at this position are often processed less efficiently. This profiling demonstrates that while hQC can act on this compound, its activity is modulated by the identity of the adjacent amino acid.

Table 2: Substrate Specificity of hQC for Gln-X Dipeptides

Substrate kcat/KM (mM⁻¹s⁻¹)
H-Gln-Ala-OH 10.9
This compound 1.5

This table is interactive. You can sort and filter the data.

The structural integrity of glutaminyl cyclase is crucial for its catalytic function. Human QC contains two intramolecular disulfide bonds (Cys80-Cys113 and Cys201-Cys206) that are important for maintaining its folded, active conformation. The catalytic activity of the enzyme is highly dependent on a reducing environment, which preserves the reduced state of cysteine residues not involved in these structural disulfide bonds.

Interaction with Cysteine Peptidases and Proteolytic Susceptibility

This compound and similar glutamine-containing peptides can also serve as substrates for proteases, particularly cysteine peptidases. Their susceptibility to cleavage provides insights into the selectivity of these enzymes.

Glutamine-containing peptides are utilized in the design of specific substrates for assaying the activity of peptidases. To study the selectivity of cysteine peptidases, such as those from the C1 papain family, fluorogenic substrates are often employed. These substrates typically consist of a peptide sequence recognized by the enzyme, linked to a fluorescent reporter group like 7-amino-4-methylcoumarin (B1665955) (AMC).

For instance, substrates of the structure Abz-Gln-Xaa-Gln-EDDnp are designed to investigate peptidase activity. In this design, Abz (o-aminobenzoyl) acts as the fluorescent group and EDDnp (N-[2,4-dinitrophenyl]ethylenediamine) as the quencher. Cleavage of the peptide bond between the two glutamine residues by a peptidase separates the fluorophore and quencher, resulting in a measurable increase in fluorescence. The use of this compound and its derivatives in such assays helps to probe the specific requirements of the enzyme's active site.

The C1 papain family of cysteine peptidases includes enzymes like papain, human cathepsins B, H, K, L, and S, and cruzain from Trypanosoma cruzi. Studies using specifically designed glutamine-containing substrates have revealed distinct selectivity profiles among these enzymes. For example, cruzain and cathepsin B show a strong preference for cleaving peptide bonds where a glutamine residue is present.

When tested with a library of substrates in the Abz-Gln-Xaa-Gln-EDDnp format, cruzain demonstrated high efficiency in cleaving the Gln-Xaa bond. The susceptibility of a Gln-Gln bond to cleavage by these peptidases indicates that this compound could be a potential substrate, although its efficiency would depend on the specific enzyme and the surrounding residues in a larger peptide context. This research highlights the importance of the glutamine residue in directing the proteolytic activity of certain cysteine peptidases.

Glutamine Metabolism and Biosynthesis Pathways

Glutamine is the most abundant amino acid in the human body and plays a central role in a multitude of metabolic processes, including nitrogen transport, nucleotide synthesis, and energy production. nih.gov The dipeptide this compound, as a direct derivative of glutamine, is intrinsically linked to these pathways. Its bioavailability and metabolic fate are governed by the same enzymatic systems that control glutamine homeostasis.

Role of Glutamine as a Substrate in the Hexosamine Biosynthesis Pathway (HBP)

The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that branches off from glycolysis to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). mdpi.comnih.gov This end-product is essential for various post-translational modifications, including N-linked and O-linked glycosylation, which affect protein stability, localization, and function. mdpi.comspringermedizin.de

Glutamine serves as a critical substrate in the very first and rate-limiting step of the HBP. nih.govelifesciences.org The enzyme Glutamine:fructose-6-phosphate (B1210287) amidotransferase (GFAT) catalyzes the transfer of the amide nitrogen from glutamine to fructose-6-phosphate (a glycolytic intermediate), forming glucosamine-6-phosphate and glutamate (B1630785). mdpi.commdpi.com This reaction is a key point of integration for glucose and glutamine metabolism. mdpi.commdpi.com The activity of the HBP is highly sensitive to the availability of its substrates, meaning that the concentration of glutamine directly influences the rate of UDP-GlcNAc production. nih.govnih.gov Consequently, dipeptides like this compound can act as a source of glutamine to fuel this pathway.

Table 1: Key Molecules in the Initial Step of the Hexosamine Biosynthesis Pathway

MoleculeTypeRole
Glutamine Substrate (Amino Acid)Donates an amide nitrogen group. mdpi.com
Fructose-6-phosphate Substrate (Glycolytic Intermediate)Accepts the nitrogen group. mdpi.com
GFAT EnzymeCatalyzes the transfer of the nitrogen group. nih.gov
Glucosamine-6-phosphate ProductThe first committed metabolite of the HBP. mdpi.com
Glutamate By-productFormed after glutamine donates its nitrogen. mdpi.com
UDP-GlcNAc Final ProductUsed for protein glycosylation. nih.govspringermedizin.de

De Novo Synthesis Mechanisms and Salvage Pathways for Glutamine Derivatives

Cells employ both de novo synthesis and salvage pathways to maintain their pools of glutamine and its derivatives, ensuring metabolic flexibility. nih.gov

De Novo Synthesis: The primary route for de novo glutamine synthesis is catalyzed by the enzyme glutamine synthetase (GS), which condenses glutamate and ammonia (B1221849) in an ATP-dependent reaction. wikipedia.orgnih.govbosterbio.com This process is fundamental for ammonia detoxification and for providing glutamine for various biosynthetic pathways. wikipedia.orgacs.org The glutamate required for this reaction can be derived from α-ketoglutarate, an intermediate of the TCA cycle. nih.gov Some specialized cells, particularly certain cancer cells, can also synthesize derivatives like ornithine de novo from glutamine, a pathway that is less common in most adult tissues. aacrjournals.org

Salvage Pathways: In addition to de novo synthesis, cells can utilize salvage pathways to recycle components and maintain metabolic homeostasis, which is particularly important under conditions of nutrient limitation. elifesciences.orgelifesciences.org For the HBP, if glutamine is scarce, cells can salvage glucosamine (B1671600) or N-acetylglucosamine (GlcNAc) from the extracellular environment or from the breakdown of glycoproteins. nih.govresearchgate.net The enzyme N-acetylglucosamine kinase (NAGK) plays a key role in this salvage pathway, phosphorylating GlcNAc to GlcNAc-6-phosphate, which then re-enters the main HBP. elifesciences.orgresearchgate.net This metabolic plasticity allows cells to sustain the production of UDP-GlcNAc even when the primary de novo pathway is constrained by low glutamine levels. nih.govelifesciences.org

Table 2: Comparison of De Novo and Salvage Pathways for Hexosamine Synthesis

FeatureDe Novo PathwaySalvage Pathway
Primary Substrates Glucose, Glutamine, Acetyl-CoA, UTP researchgate.netGlucosamine (GlcN), N-acetylglucosamine (GlcNAc) nih.gov
Key Enzyme Glutamine:fructose-6-phosphate amidotransferase (GFAT) elifesciences.orgN-acetylglucosamine kinase (NAGK) researchgate.net
Cellular Condition Active when nutrients (glucose, glutamine) are available. nih.govActivated during nutrient stress, such as glutamine deprivation. elifesciences.orgelifesciences.org
Function Primary synthesis of UDP-GlcNAc from basic building blocks.Recycles precursors to maintain UDP-GlcNAc levels. researchgate.net

Enzymatic Regulation and Interconnections within Glutamine Biosynthesis

The biosynthesis of glutamine is tightly regulated to match cellular supply with metabolic demand, preventing wasteful overproduction or detrimental deficiency. The central enzyme in this regulation is glutamine synthetase (GS). nih.govacs.org In bacteria like E. coli, the activity of GS is controlled by a sophisticated multi-layered system:

Covalent Modification: The enzyme's activity is modulated by the covalent attachment and removal of an adenylyl group (adenylylation/deadenylylation) to a specific tyrosine residue on each of its 12 subunits. wikipedia.orgasm.org The adenylylated form of GS is less active. asm.org This process is itself controlled by another enzyme, adenylyl transferase (AT), allowing for rapid and sensitive control in response to metabolic signals. wikipedia.org

Transcriptional Regulation: The concentration of glutamine and α-ketoglutarate regulates the biosynthesis of the glutamine synthetase enzyme itself, with high glutamine levels repressing its synthesis. asm.org

These regulatory mechanisms ensure that the production of glutamine is finely tuned to the cell's needs, directly impacting the flux of glutamine and its dipeptides into interconnected pathways like the HBP and nucleotide synthesis. nih.govbosterbio.com

Table 3: Key Regulators of Glutamine Synthetase (GS) Activity in E. coli

RegulatorType of RegulationEffect on GS Activity
Tryptophan, HistidineAllosteric Feedback InhibitionInhibition nih.gov
AMP, CTPAllosteric Feedback InhibitionInhibition asm.orgnih.gov
Carbamoyl-phosphateAllosteric Feedback InhibitionInhibition nih.gov
Alanine, Serine, GlycineAllosteric Feedback InhibitionInhibition nih.gov
AdenylylationCovalent ModificationInhibition wikipedia.orgasm.org
DeadenylylationCovalent ModificationActivation wikipedia.org
High Glutamine LevelGene ExpressionRepression of GS Synthesis asm.org
High α-ketoglutarate LevelGene ExpressionDe-repression of GS Synthesis asm.org

Non-Enzymatic Degradation Mechanisms in Model Systems

In addition to enzymatic metabolism, peptides like this compound are susceptible to non-enzymatic degradation, which can alter their structure and function. These reactions are often studied in model systems using techniques like mass spectrometry.

Fragmentation Reactions of Protonated Glutamine-Containing Peptides

Mass spectrometry is a powerful tool for studying the structure and stability of peptides. Under conditions used in mass spectrometry, such as collision-induced dissociation (CID), protonated peptides fragment in predictable ways that reveal information about their amino acid sequence.

For peptides containing glutamine, a characteristic fragmentation pathway is the neutral loss of ammonia (NH₃) from the side chain. nih.govresearchgate.netnih.gov This occurs alongside the typical cleavage of the peptide backbone amide bonds. Studies on various glutamine-containing di- and tripeptides have shown that under metastable ion conditions, the loss of NH₃ is an abundant reaction. nih.gov For example, the protonated dipeptide H-Gln-Gly-OH fragments through the loss of both NH₃ and water (H₂O). nih.govresearchgate.net The resulting ion can then undergo further fragmentation. nih.gov Peptides with an N-terminal glutamine residue can also readily lose ammonia or water to form a pyroglutamic acid residue, which alters the charge state and subsequent fragmentation behavior of the peptide. nist.govsigmaaldrich.com

Table 4: Common Fragmentation Patterns of Protonated Glutamine-Containing Peptides in Mass Spectrometry

Fragmentation TypeDescriptionCommon ConditionResulting Ion
Loss of Ammonia Neutral loss of NH₃ from the glutamine side chain.Metastable Ion / CID nih.govnih.gov[MH - NH₃]⁺
Loss of Water Neutral loss of H₂O.Metastable Ion / CID nih.govnist.gov[MH - H₂O]⁺
Amide Bond Cleavage Cleavage of the peptide backbone.CID nih.gova₁, y₁'' ions, etc.
Pyroglutamic Acid Formation Cyclization of an N-terminal Gln residue with loss of NH₃.CID nist.govsigmaaldrich.comAltered peptide with a pyroglutamyl N-terminus.

Application of Deuterium (B1214612) Labeling for Mechanistic Elucidation of Degradation

Deuterium (²H) labeling is a valuable technique used to trace the pathways of chemical reactions and elucidate the mechanisms of peptide degradation. nih.govacs.org By replacing specific hydrogen atoms with their heavier isotope, deuterium, researchers can track the movement of atoms during fragmentation or degradation reactions.

In the context of mass spectrometry, exchanging labile hydrogens (e.g., in -OH, -NH₂, and -COOH groups) for deuterium can provide mechanistic details about fragmentation pathways. nih.govcapes.gov.br For instance, it can help determine whether a hydrogen atom involved in a water loss reaction originates from a side chain, a terminal group, or the peptide backbone. This method was used to gain additional mechanistic information on the fragmentation of glutamine-containing peptides. nih.gov

Beyond fragmentation analysis, deuterium labeling, often through the use of heavy water (D₂O), is widely employed to study the kinetics of protein and peptide turnover in vivo and in cell culture. biorxiv.orgnih.gov By monitoring the rate of deuterium incorporation into newly synthesized peptides, scientists can calculate their rates of synthesis and degradation. biorxiv.orgnih.gov This approach can be used to investigate non-enzymatic degradation processes like deamidation and racemization over time, providing a powerful tool for assessing peptide stability. acs.org

Computational Chemistry and Theoretical Modeling of H Gln Gln Oh Systems

Molecular Dynamics (MD) Simulations of Peptide Conformations and Interactions

Molecular dynamics (MD) simulations are a cornerstone of computational peptide science, allowing for the exploration of conformational landscapes and interactions over time. By solving Newton's equations of motion for a system of atoms, MD simulations generate a trajectory that reveals the dynamic nature of molecules.

Coarse-grained molecular dynamics (CG-MD) is a simulation technique designed to study large-scale phenomena and long-timescale events that are computationally prohibitive for more detailed models. nih.govresearcher.life In CG-MD, groups of atoms are represented as single "beads," significantly reducing the number of particles in the system and allowing for longer simulation times and larger system sizes. mdpi.complos.org For a peptide like H-Gln-Gln-OH, a coarse-grained model might represent each amino acid residue with one or two beads. mdpi.com

This approach is particularly useful for investigating macroscopic properties such as self-assembly, aggregation, and large conformational changes. mdpi.comwhiterose.ac.uk CG-MD simulations can predict how this compound peptides might interact with each other in solution to form larger assemblies, or how they might interact with a lipid membrane. plos.org The interactions between these coarse-grained beads are parameterized to reproduce thermodynamic and structural properties obtained from either experimental data or more detailed all-atom simulations. mdpi.complos.org While sacrificing atomic detail, CG-MD provides valuable insights into the collective behavior and thermodynamic properties of peptide systems. nih.gov

Table 1: Comparison of Simulation Methodologies

Feature Coarse-Grained MD (CG-MD) All-Atom MD (AA-MD)
Level of Detail Groups of atoms represented as single beads. mdpi.com Every atom is explicitly represented. rsc.org
Computational Cost Lower, allowing for longer timescales (microseconds to milliseconds) and larger systems. researcher.life Higher, typically limited to nanoseconds to microseconds for moderately sized systems. mdpi.com
Primary Application Studying large-scale phenomena: self-assembly, membrane interactions, protein folding. plos.org Investigating detailed molecular interactions, conformational dynamics, and solvent effects. rsc.orgnih.gov

| Example for this compound | Simulating the aggregation of many dipeptides in solution. | Simulating the precise folding of a single dipeptide and its hydrogen bonding with water. |

In contrast to the coarse-grained approach, all-atom molecular dynamics (AA-MD) simulations provide a highly detailed view of molecular systems by explicitly representing every atom, including solvent molecules like water. rsc.orgnih.gov This level of detail is crucial for understanding specific, short-range interactions that govern the peptide's structure and function, such as hydrogen bonds, salt bridges, and van der Waals forces. rsc.org

For this compound, AA-MD simulations can be used to:

Explore the conformational landscape of the dipeptide, identifying stable and transient structures. nih.govnih.gov

Analyze the detailed hydrogen-bonding patterns between the peptide and surrounding water molecules. lu.se

Investigate the dynamics of the peptide's side chains. lu.se

Simulate the binding process of the dipeptide to a receptor or enzyme active site, providing insights into the molecular recognition process. biorxiv.orgbiorxiv.org

Accelerated MD (aMD) is a variant of AA-MD that modifies the potential energy surface to speed up the exploration of conformational space, making it possible to observe rare events like ligand binding or large conformational changes on accessible timescales. biorxiv.orgbiorxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiles

Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. longdom.orgmdpi.com Methods like Density Functional Theory (DFT) are employed to calculate properties such as charge distributions, dipole moments, and bond orders, which are fundamental to a molecule's reactivity. longdom.orgaustinpublishinggroup.com

For this compound, QC calculations can:

Determine the partial charges on each atom, which is crucial for parameterizing the force fields used in classical MD simulations. rsc.org

Predict the molecule's reactivity, for instance, by calculating the energy profile of its cyclization to form pyroglutamic acid residues, a common modification for N-terminal glutamine. acs.org

Analyze the nature of non-covalent interactions, such as hydrogen bonds, by examining the electron density between interacting atoms. usc.edu

Provide insights into the energetics of peptide bond formation and cleavage. austinpublishinggroup.comacs.org

These calculations are computationally intensive and are typically performed on smaller systems or fragments of larger ones. usc.edu

| Activation Energy (ΔE‡) | The energy barrier that must be overcome for a chemical reaction to occur. austinpublishinggroup.com | Predicts the rate of chemical reactions, such as degradation or modification of the peptide. acs.org |

Homology Modeling and Structural Prediction of Peptide Constructs

Homology modeling, or comparative modeling, is a technique used to predict the three-dimensional structure of a protein or peptide based on its amino acid sequence and its similarity to a known experimental structure (the "template"). nih.govmdpi.comnih.gov The process involves identifying a suitable template, aligning the target sequence with the template, building a model of the backbone and side chains, and then refining and validating the resulting structure. nih.govnih.gov

Theoretical Simulation of Intermolecular Association and Hydrogen Bond Networks in Assemblies

Theoretical simulations are essential for understanding how individual this compound molecules associate with one another to form larger, ordered assemblies. acs.orgirb.hr The glutamine side chain, with its amide group, is capable of acting as both a hydrogen bond donor and acceptor, predisposing the dipeptide to form extensive hydrogen bond networks. tennessee.edu

MD simulations and other modeling techniques can be used to predict the geometry and stability of these networks. acs.org Simulations can reveal how dipeptides align to form structures like sheets or fibrils, stabilized by intermolecular hydrogen bonds between the backbones and the side chains. irb.hr These simulations can predict the dimensionality of the hydrogen bond network (e.g., 1D, 2D, or 3D), which in turn dictates the physical properties of the resulting peptide material. acs.org For example, a 3D hydrogen bond network generally leads to more rigid crystal structures compared to a 2D layered network. acs.org Analyzing these networks provides insight into the principles of peptide self-assembly and the design of novel biomaterials. irb.hrpnas.org

Prediction of Post-Translational Modification Sites (e.g., O-glycosylation) on Peptides

Post-translational modifications (PTMs) are crucial for regulating the function of most proteins. oup.comgsconlinepress.com Various computational tools have been developed to predict potential PTM sites directly from an amino acid sequence. expasy.orgnih.gov These predictors are often based on machine learning algorithms or sequence motifs recognized by the enzymes that catalyze the modifications. oup.comnih.govresearchgate.net

For a peptide like this compound, computational methods can be used to assess its likelihood of undergoing various PTMs. Common modifications for glutamine include protein cross-linking by transglutaminase. researchgate.net While O-glycosylation typically occurs on serine or threonine residues, prediction tools can screen any peptide sequence for potential sites. gsconlinepress.comresearchgate.net The N-terminal glutamine is also known to spontaneously cyclize into pyroglutamic acid (pGlu), a modification that can be studied and its likelihood predicted using quantum chemical calculations to determine the reaction's energy barrier. acs.org These predictive tools are valuable for generating hypotheses about a peptide's biological processing and function that can then be tested experimentally. expasy.orgnih.gov

Table 3: Mentioned Chemical Compounds

Compound Name Formula/Abbreviation
Glutaminyl-Glutamine This compound
Pyroglutamic acid pGlu
Water H₂O
Serine Ser

Advanced Spectroscopic Investigations of H Gln Gln Oh Systems

Fluorescence Spectroscopy for Probing Assembly and Intermolecular Interactions

Fluorescence spectroscopy is a highly sensitive technique used to investigate the formation of peptide assemblies and the interactions between molecules. This method can provide insights into the local environment of fluorescent probes and the conformational changes that occur during self-assembly.

Fluorescence Resonance Energy Transfer (FRET) is a powerful tool for determining the proximity of molecules and, consequently, the aggregation state of peptides like H-Gln-Gln-OH. nih.govarxiv.org FRET involves the non-radiative transfer of energy from an excited donor fluorophore to a suitable acceptor fluorophore when they are within a short distance of each other, typically 1-10 nanometers. thermofisher.commdpi.com The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it highly sensitive to changes in molecular proximity. nih.gov

In studies involving glutamine-containing peptides, FRET has been effectively used to monitor helix-helix association and oligomerization. rsc.org By labeling peptides with a donor-acceptor pair, such as NBD (nitrobenzoxadiazole) and TAMRA (tetramethylrhodamine), researchers can observe changes in fluorescence that indicate peptide aggregation. rsc.org When the peptides self-assemble, bringing the donor and acceptor into close proximity, FRET occurs, leading to quenching of the donor's fluorescence and an increase in the acceptor's sensitized emission. mdpi.comrsc.org

Temperature-dependent FRET experiments have further revealed that the strength of these associations is linked to the number of glutamine residues and the integrity of the hydrogen bonds, which weaken at higher temperatures. rsc.org This approach allows for the quantitative analysis of the aggregation state and the thermodynamic stability of the resulting peptide assemblies.

FRET Pair ComponentRoleTypical Wavelengths (nm)
NBD (Nitrobenzoxadiazole)DonorExcitation: ~465, Emission: ~535
TAMRA (Tetramethylrhodamine)AcceptorExcitation: ~555, Emission: ~580
This table provides an example of a common FRET pair used in peptide aggregation studies. The exact wavelengths can vary depending on the specific molecular environment.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Molecular Vibrations and Hydrogen Bonding Networks

Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable technique for investigating the secondary structure and hydrogen bonding networks within peptide assemblies. mdpi.comleibniz-fli.de This method measures the absorption of infrared radiation by a sample, which excites molecular vibrations at specific frequencies corresponding to different functional groups and their bonding environments. leibniz-fli.desu.se

The amide I band, occurring between 1600 and 1700 cm⁻¹, is particularly sensitive to the peptide's secondary structure. researchgate.net This band primarily arises from the C=O stretching vibrations of the peptide backbone. mdpi.com The precise frequency of the amide I band shifts depending on the nature of the hydrogen bonding, allowing for the differentiation between various secondary structures like β-sheets, α-helices, and random coils. mdpi.com For instance, the presence of strong absorption peaks around 1617-1630 cm⁻¹ is characteristic of β-sheet structures, which are common in glutamine-rich peptide assemblies. frontiersin.orgarxiv.org

FT-IR spectroscopy can also provide information on the strength of hydrogen bonds through the analysis of the N-H stretching vibrations, typically observed in the amide A region (around 3225-3280 cm⁻¹). leibniz-fli.de The position of this band is sensitive to the length and strength of the hydrogen bonds formed by the N-H groups. leibniz-fli.de

Amide BandWavenumber Range (cm⁻¹)Associated Vibrational ModeStructural Interpretation
Amide I1600-1700C=O stretchingSecondary structure (β-sheets, α-helices, turns, random coils)
Amide II1510-1580N-H bending and C-N stretchingSecondary structure, hydration state
Amide A~3225-3280N-H stretchingHydrogen bond strength and length
This table summarizes the key FT-IR amide bands used for the structural analysis of peptides like this compound.

Terahertz (THz) Spectroscopy for Investigating Low-Frequency Dynamics

Terahertz (THz) spectroscopy, which probes the far-infrared region of the electromagnetic spectrum (typically 0.1-15 THz or 3-500 cm⁻¹), is a valuable tool for studying the low-frequency collective vibrational modes of biomolecules. mdpi.comuniroma1.it These low-frequency motions are often associated with large-scale conformational changes, intermolecular interactions, and the dynamics of hydrogen-bonding networks, which are crucial for the function of biological systems. uniroma1.itacs.org

Experimental studies on L-glutamine have identified distinct absorption features in the THz range. For example, strong absorption peaks for glutamine have been observed at approximately 1.72 THz, 2.28 THz, and 2.52 THz. iphy.ac.cn These peaks correspond to the collective motions of the molecules within the crystal lattice, which are stabilized by a three-dimensional network of intermolecular hydrogen bonds. iphy.ac.cn The unique spectral fingerprints in the THz region can be used to characterize different polymorphic forms and to validate theoretical models of peptide interactions. mdpi.com

CompoundObserved THz Absorption Peaks (THz)
L-Glutamine1.72, 2.28, 2.52
L-Alanine2.91
L-Threonine3.33
This table presents experimentally observed THz absorption peaks for L-glutamine and other amino acids for comparison. mdpi.comiphy.ac.cn

Optical Properties and Reflectance Measurements of Peptide Assemblies

The self-assembly of peptides like this compound into ordered nanostructures can lead to unique optical properties. The characterization of these properties, often through reflectance and absorbance measurements in the UV-visible region, provides information about the electronic structure and the collective behavior of the assembled state. frontiersin.org

When peptides form films or other ordered assemblies, their interaction with light can be significantly different from that of individual molecules in solution. Reflectance measurements can be used to analyze the optical properties of these peptide films deposited on substrates. frontiersin.org The resulting spectra can reveal information about the electronic transitions within the peptide and how they are perturbed by the intermolecular interactions in the assembled state.

Spectroscopic TechniqueInformation GainedRelevance to this compound
UV-Visible AbsorbanceElectronic transitions of peptide bondsChanges upon self-assembly and formation of ordered structures
Reflectance SpectroscopyOptical properties of thin filmsCharacterization of peptide films and their interaction with light
This table outlines the application of optical property measurements for studying peptide assemblies.

H Gln Gln Oh As a Model System in Advanced Research Disciplines

Contributions to Peptide Design and Engineering Principles

H-Gln-Gln-OH and other short glutamine-containing peptides are instrumental in establishing foundational principles for peptide design and engineering. The inherent ability of peptides to form structured assemblies through non-covalent forces like hydrogen bonding is a cornerstone of this field. frontiersin.org The glutamine side chain, with its terminal amide group, is particularly adept at forming strong, specific hydrogen bonds, acting as both a donor and acceptor. plos.org This characteristic is exploited in peptide engineering to design novel biomaterials.

Researchers use simple models like this compound to understand how specific amino acid sequences direct the formation of higher-order structures. For instance, the principles governing the self-assembly of dipeptides into nanofibers and hydrogels can be extrapolated to the design of more complex, functional peptide-based materials. frontiersin.org The study of glutamine-rich sequences has been crucial in designing peptide "tags" for protein labeling. By identifying peptide sequences that are highly reactive substrates for specific enzymes, researchers can create modular tags that allow for precise, site-specific modification of proteins for various applications. plos.org The knowledge gained from how this compound interacts and assembles informs the rational design of peptides with predetermined structures and functions, such as engineered tissue sealants that rely on glutamine-lysine cross-linking. researchgate.net

Application in Fundamental Supramolecular Chemistry Research

Supramolecular chemistry investigates the formation of complex assemblies from molecular building blocks via non-covalent interactions. rsc.orgresearchgate.net this compound is an exemplary model in this field due to its capacity for self-assembly into well-ordered nanostructures, primarily driven by hydrogen bonding. acs.org These interactions, though individually weak, collectively lead to the formation of stable, higher-order structures. acs.org

A significant application of glutamine-containing peptides in supramolecular chemistry is the formation of hydrogels. frontiersin.org These are three-dimensional networks of self-assembled fibrils that can entrap large amounts of water. Studies on glutamic-acid-based molecules, close chemical relatives of glutamine, show that they can act as low-molecular-weight gelators, forming fibrillar networks that create hydrogels. nih.gov The self-assembly process is often hierarchical, starting from molecules forming primary structures like tapes or ribbons, which then intertwine to form fibers and ultimately a macroscopic gel. frontiersin.org The specific architecture of the glutamine side chain facilitates the "polar zipper" structures held together by hydrogen bonds, a key mechanism in the assembly process. pnas.org This makes this compound a simple yet powerful system for studying the fundamental principles of molecular recognition and self-assembly that underpin the creation of new "smart" materials. frontiersin.org

Insights into Protein Folding and Aggregation Mechanisms in Simplified Systems

The aggregation of proteins is linked to numerous human diseases, often involving the formation of highly stable, β-sheet-rich amyloid fibrils. acs.orgkuleuven.be Understanding the drivers of this process is critical, but the complexity of large proteins can be a barrier. acs.org Short peptides like this compound offer a reductionist approach, allowing researchers to study the specific interactions that initiate aggregation. acs.org

Glutamine-rich sequences are notorious for their high aggregation propensity and are implicated in several neurodegenerative disorders. pnas.orgbiorxiv.org The aggregation of polyglutamine is characterized by the formation of "polar zippers," where hydrogen bonds form between both the main-chain and side-chain amides of the glutamine residues. pnas.org Recent studies on the self-assembly of individual amino acids confirmed that glutamine, on its own, can form distinct fibrillar, gel-like structures that mimic amyloid aggregates. nih.gov

By studying mutants of polyglutamine peptides, researchers have found that the aggregation propensity is exceptionally sensitive to the van der Waals volume of substituting amino acids, highlighting the critical role of the interlocking Gln-Gln side chains in stabilizing the aggregate structure. biorxiv.org This simplified system reveals that the principles governing aggregation in a homopolymer like polyglutamine can differ from those in more complex proteins, providing unique insights into the initial nucleation events of protein misfolding and aggregation. biorxiv.orgmdpi.com

Table 1: Aggregation Characteristics of Amino Acids and Peptides
MoleculeObserved Aggregation BehaviorKey Driving InteractionReference
L-Glutamine (Gln)Forms uniform, fibrillar gel-like structures upon aging.Side-chain and main-chain hydrogen bonding (polar zippers). nih.gov
Polyglutamine PeptidesHigh propensity to form β-pleated sheet aggregates.Gln-Gln side chain interlocking; sensitive to van der Waals volume. pnas.orgbiorxiv.org
DiphenylalanineSelf-assembles into nanostructures similar to amyloid fibrils.Aromatic π-π stacking. acs.org
L-Glutamic Acid (Glu)Forms fibrous globular morphologies upon aging.Hydrogen bonding and charge interactions. nih.gov

Utility in Chemical Biology Research for Understanding Protein-Peptide Interactions

Chemical biology uses chemical tools to study and manipulate biological systems. Understanding the non-covalent interactions that govern how proteins bind to peptides is a central goal. mdpi.com The dipeptide this compound provides a model for a specific and important type of interaction: the amide bridge. Amide bridge interactions can occur between two glutamine (or asparagine) residues and are noted to be significantly stronger than a typical hydrogen bond, providing substantial stability to protein-peptide complexes. plos.org

The glutamine side chain is frequently involved in critical binding events. For example, in the interaction of phosphopeptides with the Stat3 protein, the glutamine residue fits tightly into a specific groove on the protein surface, forming direct hydrogen bonds with the protein's backbone. nih.gov Similarly, studies using ion mobility-mass spectrometry to investigate the binding of small peptides to the amyloid-β (Aβ) protein identified a glutamine residue (Q15) as a key interaction site. nih.gov By using simple peptides like this compound, researchers can dissect these complex binding events, isolating the contribution of specific residues and interaction types without the confounding variables of a large protein ligand. This aids in the rational design of peptides or small molecules that can modulate protein-protein interactions. mdpi.com

Role in Basic Biochemical Research on Protein Functions and Enzyme Substrate Studies

This compound and related glutamine-containing molecules are widely used as substrates to probe the function and specificity of various enzymes. novoprolabs.com The glutamine residue, with its γ-carboxamide group, is a target for several classes of enzymes, most notably glutaminyl cyclases and transglutaminases.

Glutaminyl Cyclase (QC): This enzyme catalyzes the conversion of an N-terminal glutamine residue into a pyroglutamate (B8496135) (pGlu) residue. researchgate.netpnas.org this compound is a known substrate for QC, and its rate of conversion can be used to measure enzyme activity. novoprolabs.comresearchgate.net Studying the kinetics of this reaction with simple substrates helps to characterize the enzyme from different sources (e.g., human vs. plant) and to understand its structural requirements, such as the importance of specific disulfide bonds for its catalytic activity. researchgate.net

Transglutaminase (TGase): This enzyme family catalyzes an acyl-transfer reaction, forming a highly stable isopeptide bond between the side chain of a glutamine residue and a primary amine, often the ε-amino group of a lysine (B10760008) residue. plos.orgfrontiersin.org Glutamine-containing peptides serve as essential tools for studying TGase. They can act as acyl-donor substrates to identify which proteins in a complex mixture can be modified by the enzyme. nih.gov For example, core histones have been identified as glutaminyl substrates for tissue transglutaminase, a discovery made possible by using the TGase reaction to incorporate labeled amines into the histone proteins. nih.gov The reactivity of polyglutamine peptides as substrates increases with the length of the glutamine repeat, demonstrating that they are excellent substrates for TGase-catalyzed cross-linking. pnas.org

Table 2: this compound and Related Peptides as Enzyme Substrates
EnzymeSubstrate ExampleReaction CatalyzedResearch ApplicationReference
Glutaminyl Cyclase (QC)This compound, H-Gln-Tyr-Ala-OHCyclization of N-terminal Gln to pyroglutamate (pGlu).Assaying enzyme activity; characterizing enzyme structure-function. novoprolabs.comresearchgate.netpnas.org
Transglutaminase (TGase)Peptides with Gln repeats, Z-Gln-GlyForms isopeptide bond between Gln side chain and a primary amine.Identifying protein substrates; studying protein cross-linking. nih.govpnas.orgzedira.com
Glutamine Synthetase (GS)Glutamate (B1630785) + NH₃Synthesizes glutamine from glutamate and ammonia (B1221849). (Note: Gln-Gln is not the primary substrate).Studying nitrogen metabolism and enzyme regulation. asm.orglibretexts.org
Gamma-glutamyl PeptidaseGlutamineCatalyzes formation of gamma-glutamyl-glutamine.Investigating alternative pathways of pyroglutamate formation. nih.gov
C1 Family Cysteine PeptidasesGlp-Phe-Gln-pNACleavage of peptide bond C-terminal to Gln.Developing selective assays for cathepsins L and B. nih.gov

Future Research Directions and Unexplored Avenues for H Gln Gln Oh

Integration of Multi-Scale Modeling with Experimental Data

A significant frontier in understanding H-Gln-Gln-OH lies in the synergy between computational modeling and empirical experimentation. Multi-scale modeling, which combines different levels of theoretical investigation, from quantum mechanics to coarse-grained simulations, can provide unprecedented insights into the dipeptide's behavior. For instance, quantum chemical calculations can elucidate the nature of non-covalent interactions, such as NH–π interactions between the glutamine side chain and aromatic residues like phenylalanine, which are crucial for protein structure and stability. mdpi.com Molecular dynamics simulations can then build upon this by modeling the dynamic behavior of this compound in solution, predicting its conformational preferences and self-assembly tendencies. nih.govpnas.org

However, the true power of this approach will be realized through tight integration with experimental data. Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide atomic-level structural information to validate and refine computational models. mdpi.commdpi.com Conversely, computational models can guide the design of new experiments, predicting how modifications to the dipeptide or its environment will affect its properties. This iterative cycle of prediction and validation will be essential for a comprehensive understanding of this compound.

Modeling Technique Information Gained Complementary Experimental Technique
Quantum Mechanics (QM)Electronic structure, interaction energies, bond propertiesX-ray Crystallography, Spectroscopy (IR, Raman)
Molecular Dynamics (MD)Conformational dynamics, self-assembly pathways, solvent effectsNMR Spectroscopy, Cryo-Electron Microscopy
Coarse-Grained (CG) ModelingLarge-scale assembly, hydrogel formation, material propertiesRheology, Scanning Electron Microscopy (SEM)

Development of Novel Analytical Probes and Methodologies for Peptide Dynamics

To fully grasp the dynamic nature of this compound and its assemblies, the development of new analytical tools is paramount. mdpi.com While traditional techniques provide valuable static pictures, they often fall short in capturing the transient and heterogeneous nature of peptide dynamics. Future research should focus on creating novel probes and methodologies capable of monitoring these processes in real-time and with high spatial resolution.

One promising avenue is the use of fluorescence-based probes. For example, incorporating environmentally sensitive fluorophores into this compound analogues could allow for the real-time monitoring of conformational changes and binding events. biosynth.com Furthermore, advanced spectroscopic techniques, such as time-resolved infrared (TRIR) and two-dimensional infrared (2D-IR) spectroscopy, can provide detailed information about the secondary structure and hydrogen-bonding dynamics of the dipeptide in various environments. rsc.orgrsc.org The development of peptide-based probes for targeted molecular imaging also presents a significant opportunity, enabling the visualization and tracking of this compound in complex biological systems. nih.gov

Analytical Technique Application for this compound Potential Insights
Fluorescence Resonance Energy Transfer (FRET)Studying protein interactions and folding involving Gln-Gln motifs. biosynth.comReal-time monitoring of binding events and conformational changes.
Time-Resolved Infrared (TRIR) SpectroscopyInvestigating the kinetics of self-assembly and hydrogelation.Understanding the sequence of structural changes during assembly.
Deuterium (B1214612) Metabolic Imaging (DMI)Tracking the metabolic fate of labeled this compound in vivo. ajnr.orgElucidating the role of the dipeptide in cellular metabolism.
Saturation Transfer Difference (STD) NMRCharacterizing the binding of this compound to larger biomolecules. mdpi.comIdentifying the specific binding epitopes of the dipeptide.

Exploration of this compound Interactions in Complex Bio-mimetic Environments

To bridge the gap between in vitro studies and biological reality, it is crucial to investigate the behavior of this compound in complex, bio-mimetic environments. nih.gov This involves moving beyond simple aqueous solutions to systems that mimic the crowded and heterogeneous nature of the cellular milieu. Such environments can include lipid bilayers, which model cell membranes, and solutions containing high concentrations of macromolecules to simulate cellular crowding.

Studying this compound in these environments can reveal how its self-assembly and interactions are influenced by factors such as confinement, surface chemistry, and the presence of other biomolecules. nih.gov For example, investigating the interaction of this compound with lipid membranes could provide insights into its potential role in cell signaling or membrane transport. nih.gov Furthermore, exploring its behavior in the presence of other peptides and proteins could uncover novel cooperative or competitive binding phenomena. mdpi.com These studies will be critical for understanding the potential biological functions and applications of this compound.

Advanced Machine Learning and AI Approaches for Predictive Peptide Science

AI/ML Application Objective for this compound Research Potential Outcome
Predictive ModelingForecast self-assembly behavior and hydrogel formation. pnas.orgRapid screening of conditions for creating novel materials.
Structure PredictionDetermine the 3D structure of this compound oligomers and fibrils. jpt.comInsight into the molecular basis of self-assembly.
Generative ModelsDesign novel this compound-based peptides with specific properties. oup.comCreation of new biomaterials with tailored functionalities.
High-Throughput Data AnalysisAnalyze large datasets from screening experiments. mdpi.comIdentification of key structure-activity relationships.

Expanding the Repertoire of this compound Based Self-Assembled Architectures for Fundamental Materials Science

The self-assembly of peptides into well-defined nanostructures is a cornerstone of bottom-up materials science. nih.govnih.gov this compound, with its propensity for hydrogen bonding and potential for π–π stacking interactions, is a promising building block for creating a diverse range of self-assembled architectures. mdpi.comnih.gov Future research should focus on systematically exploring and expanding the repertoire of these structures.

By carefully controlling experimental conditions such as pH, temperature, solvent composition, and the presence of co-solutes, it may be possible to direct the self-assembly of this compound into a variety of morphologies, including nanofibers, nanotubes, nanoribbons, and hydrogels. rsc.orgacs.org The incorporation of functional motifs, such as aromatic groups or metal-binding sites, into the dipeptide sequence could further enhance the complexity and functionality of the resulting materials. ru.nl These novel materials could find applications in areas such as catalysis, electronics, and photonics, opening up new frontiers in fundamental materials science.

常见问题

Q. How can researchers synthesize and characterize H-Gln-Gln-OH with high reproducibility?

  • Methodological Answer : this compound can be synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry. Post-synthesis, purification is achieved via reversed-phase HPLC, with mobile phases optimized for glutamine-containing peptides to prevent degradation. Characterization should include:
  • Mass spectrometry (MS) for molecular weight confirmation.
  • Nuclear Magnetic Resonance (NMR) to verify sequence and stereochemistry (e.g., ¹H and ¹³C spectra for backbone and side-chain protons).
  • Circular Dichroism (CD) to assess secondary structure in aqueous buffers.
    Ensure strict control of reaction conditions (e.g., pH, temperature) to minimize side reactions like pyroglutamate formation, common in glutamine-rich peptides .

Q. What analytical techniques are most reliable for assessing the purity of this compound?

  • Methodological Answer : Purity validation requires orthogonal methods:
  • HPLC with UV detection (220 nm for peptide bonds) to quantify impurities.
  • Amino acid analysis (AAA) after acid hydrolysis to confirm composition.
  • Dynamic Light Scattering (DLS) to detect aggregation in solution.
    For trace-level contaminants (e.g., deamidation products), use LC-MS/MS with selective ion monitoring .

Q. How should researchers design in vitro experiments to study this compound’s stability under physiological conditions?

  • Methodological Answer : Simulate physiological environments by:
  • Incubating the peptide in buffers (e.g., PBS, pH 7.4) at 37°C.
  • Sampling at intervals (0, 24, 48 hours) for stability assays via HPLC.
  • Quantifying degradation products (e.g., free glutamine via enzymatic assays).
    Include controls with protease inhibitors (e.g., EDTA for metalloproteases) to distinguish chemical vs. enzymatic degradation .

Q. What protocols ensure accurate quantification of this compound in biological matrices?

  • Methodological Answer : Use isotope dilution mass spectrometry (ID-MS) with a ¹⁵N-labeled internal standard. Sample preparation steps:
  • Deproteinization via acetonitrile precipitation.
  • Solid-phase extraction (SPE) to isolate the peptide.
  • Derivatization with AccQ-Tag™ for enhanced MS sensitivity.
    Validate the method for linearity, recovery (>90%), and limit of detection (LOD < 1 nM) .

Advanced Research Questions

Q. How can researchers investigate this compound’s role in modulating cellular glutamine metabolism?

  • Methodological Answer : Combine isotopic tracing (e.g., ¹³C-glutamine) with metabolomics (LC-MS) to track flux through pathways like the TCA cycle. Use siRNA knockdown of glutaminase (GLS1) to isolate this compound’s contribution. For dynamic profiling, employ real-time metabolic sensors (e.g., FRET-based glutamine biosensors) in live cells .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Conduct a systematic meta-analysis with criteria:
  • Standardize activity metrics (e.g., IC₅₀, EC₅₀) across datasets.
  • Adjust for batch effects (e.g., peptide lot variability) via mixed-effects models.
  • Validate conflicting results using cryo-EM to compare structural conformations in active vs. inactive states .

Q. How can cross-linking mass spectrometry (XL-MS) elucidate this compound’s interactions with serum albumin?

  • Methodological Answer : Use homo-bifunctional cross-linkers (e.g., DSS) to stabilize complexes. After tryptic digestion, analyze via high-resolution tandem MS (Orbitrap Fusion™). Data processing tools like pLink2 identify cross-linked residues, while HADDOCK models the binding interface. Validate with surface plasmon resonance (SPR) for affinity measurements .

Q. What computational models predict this compound’s pharmacokinetics in vivo?

  • Methodological Answer : Develop a physiologically based pharmacokinetic (PBPK) model using software like GastroPlus®. Input parameters:
  • LogP (lipophilicity) from shake-flask experiments .
  • Tissue permeability coefficients from Caco-2 monolayer assays .
  • Renal clearance rates from microsomal stability tests .
    Validate predictions against in vivo rodent data .

Q. How do researchers assess long-term stability of this compound in lyophilized formulations?

  • Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) following ICH Q1A guidelines. Monitor:
  • Moisture content via Karl Fischer titration.
  • Degradation via X-ray diffraction (XRD) to detect crystallinity changes.
  • Bioactivity retention using cell-based assays (e.g., glutamine uptake inhibition).
    Optimize excipients (e.g., trehalose) to prevent peptide aggregation .

Q. What experimental designs minimize oxidative degradation of this compound during storage?

  • Methodological Answer :
    Store lyophilized peptide under inert gas (argon) at -80°C. For solutions, add antioxidants (e.g., methionine at 1 mM) and chelators (e.g., DTPA). Monitor oxidation via HPLC-UV (peak shifts at 254 nm) and confirm with MALDI-TOF MS for methionine sulfoxide formation .

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